Boc-Pen(Mob)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUHEEDQLRFEIM-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427028 | |
| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120944-75-4 | |
| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-S-4-methoxybenzyl-L-penicillamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Boc-S-4-methoxybenzyl-L-penicillamine is a protected amino acid derivative that serves as a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. While this compound is not intended for direct therapeutic use, its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group on the amine and the 4-methoxybenzyl (Mob) protecting group on the thiol, make it an invaluable tool for the precise construction of complex peptide-based therapeutics. This technical guide elucidates the role of Boc-S-4-methoxybenzyl-L-penicillamine in chemical synthesis and explores the well-established mechanisms of action of its parent compound, D-penicillamine, to provide context for the potential biological activities of the molecules it helps create.
Introduction: The Role of Protected Amino Acids in Drug Development
The synthesis of peptides with specific biological functions is a cornerstone of modern drug discovery. To achieve the desired sequence and structure, chemists employ protecting groups to temporarily block reactive functional groups on amino acid monomers. Boc-S-4-methoxybenzyl-L-penicillamine is a prime example of such a protected amino acid, designed for use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The Boc group on the nitrogen and the Mob group on the sulfur prevent unwanted side reactions, allowing for controlled and sequential addition of amino acids to a growing peptide chain.[1]
The incorporation of penicillamine and its derivatives into peptides is of particular interest due to the unique structural and functional properties conferred by this amino acid. The gem-dimethyl group on the β-carbon introduces conformational constraints that can enhance the stability and biological activity of the resulting peptide.
Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis
The primary application of Boc-S-4-methoxybenzyl-L-penicillamine is as a precursor in the synthesis of novel peptides and other complex organic molecules.[1] Its structure is specifically designed to facilitate its use in established synthetic workflows.
Key Structural Features for Synthesis:
-
Boc (tert-butyloxycarbonyl) Group: Protects the α-amino group. It is stable under a variety of reaction conditions but can be readily removed with mild acid, typically trifluoroacetic acid (TFA).
-
Mob (4-methoxybenzyl) Group: Protects the thiol group of the penicillamine side chain. This group is also acid-labile but generally requires stronger acidic conditions for removal than the Boc group, allowing for selective deprotection strategies.
-
L-configuration: As with most naturally occurring amino acids, the L-configuration is typically used in the synthesis of peptides intended to interact with biological systems.
The use of these protecting groups allows for the precise and controlled incorporation of a penicillamine residue at a specific position within a peptide sequence.
References
The Strategic Application of Boc-S-4-methoxybenzyl-L-penicillamine in Peptide-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-S-4-methoxybenzyl-L-penicillamine is a specialized amino acid derivative that serves as a critical building block in the synthesis of complex peptides for therapeutic and research applications. This guide details its primary use in solid-phase peptide synthesis (SPPS), focusing on the strategic incorporation of a penicillamine residue to modulate the biological activity and conformational properties of peptides. Particular emphasis is placed on its application in the development of vasopressin and oxytocin analogs, highlighting the importance of the Boc and 4-methoxybenzyl protecting groups in achieving controlled peptide elongation. This document provides an overview of the synthetic protocols, potential applications, and the underlying signaling pathways relevant to peptides synthesized using this compound.
Introduction
Boc-S-4-methoxybenzyl-L-penicillamine, chemically known as N-(tert-butoxycarbonyl)-S-(4-methoxybenzyl)-L-penicillamine, is a protected form of L-penicillamine. The penicillamine structure is characterized by a dimethylated β-carbon, which introduces significant steric hindrance and conformational constraints when incorporated into a peptide chain. The strategic use of protecting groups is paramount in peptide synthesis; the tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the 4-methoxybenzyl (Mob) group offers semi-permanent protection for the thiol side chain. This dual protection scheme is particularly amenable to Boc-chemistry solid-phase peptide synthesis (SPPS).
The incorporation of penicillamine into peptides can lead to analogs with altered receptor binding affinities, selectivities, and metabolic stabilities. This has made Boc-S-4-methoxybenzyl-L-penicillamine a valuable reagent in the synthesis of peptide hormones and their analogs, such as vasopressin and oxytocin, for the investigation of structure-activity relationships and the development of novel therapeutics.
Core Applications in Peptide Synthesis and Drug Development
The primary application of Boc-S-4-methoxybenzyl-L-penicillamine is as a monomeric unit in the stepwise synthesis of peptides, primarily through SPPS. Its utility spans several key areas of research and development:
-
Solid-Phase Peptide Synthesis (SPPS): This compound is a cornerstone for introducing penicillamine residues into a growing peptide chain on a solid support. The Boc protecting group allows for controlled, sequential addition of amino acids, while the Mob group on the sulfur atom prevents unwanted side reactions until its deliberate removal during the final cleavage and deprotection step. The use of this protected amino acid enhances the efficiency and yield of complex peptide synthesis.
-
Development of Vasopressin and Oxytocin Analogs: A significant body of research has focused on the synthesis of analogs of the neurohypophyseal hormones, vasopressin and oxytocin, using penicillamine. The substitution of cysteine with penicillamine at specific positions can dramatically alter the biological activity of these peptides, converting agonists into antagonists or enhancing receptor selectivity. For example, the replacement of cysteine at position 1 in oxytocin with L-penicillamine has been shown to result in a potent inhibitor of the oxytocic response.
-
Conformational Constraint in Peptides: The gem-dimethyl group on the β-carbon of penicillamine restricts the conformational freedom of the peptide backbone in its vicinity. This property is exploited by medicinal chemists to lock peptides into specific conformations that may favor binding to a particular receptor subtype, thereby increasing potency and selectivity.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing cysteine residues with penicillamine, researchers can probe the importance of the disulfide bridge and the surrounding amino acid residues for biological activity. This provides valuable insights into the pharmacophore of a peptide and guides the design of more potent and selective analogs.
-
Development of Novel Therapeutics: Beyond vasopressin and oxytocin, penicillamine-containing peptides have been explored for other therapeutic targets. For instance, selective penicillamine substitution has been utilized to develop potent analgesic peptides that act through non-opioid mechanisms.
Experimental Protocols
While a specific, detailed protocol for the use of Boc-S-4-methoxybenzyl-L-penicillamine is not universally standardized and is often optimized for each specific peptide sequence, the following represents a generalized workflow for its incorporation via Boc-chemistry SPPS.
General Protocol for Boc-SPPS
This protocol outlines the key steps in a typical Boc-SPPS cycle for the incorporation of Boc-S-4-methoxybenzyl-L-penicillamine.
-
Resin Preparation:
-
Start with a suitable resin, such as a Merrifield resin, swollen in an appropriate solvent like dichloromethane (DCM).
-
The first amino acid (C-terminal) is coupled to the resin.
-
-
Deprotection of the Boc Group:
-
The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
The reaction is typically carried out for 20-30 minutes at room temperature.
-
The resin is then washed extensively with DCM and a neutralization buffer, such as 10% diisopropylethylamine (DIEA) in DCM, to neutralize the resulting trifluoroacetate salt.
-
-
Coupling of Boc-S-4-methoxybenzyl-L-penicillamine:
-
Boc-S-4-methoxybenzyl-L-penicillamine is pre-activated in a suitable solvent (e.g., DMF/DCM mixture) using a coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing:
-
After the coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.
-
-
Repeat Cycle:
-
Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the 4-methoxybenzyl group from the penicillamine residue, are removed simultaneously.
-
This is typically achieved by treating the resin with a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF). A typical HF cleavage cocktail includes scavengers such as anisole or p-cresol to trap the reactive carbocations generated during deprotection.
-
Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used as a less hazardous alternative to HF.
-
-
Purification and Characterization:
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration, and dissolved in an aqueous buffer.
-
The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
-
Visualization of Key Pathways and Workflows
Experimental Workflow for Peptide Synthesis
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis incorporating Boc-S-4-methoxybenzyl-L-penicillamine.
Signaling Pathway: Vasopressin V2 Receptor
Peptides synthesized using Boc-S-4-methoxybenzyl-L-penicillamine, particularly vasopressin analogs, often target G-protein coupled receptors (GPCRs). The diagram below illustrates the signaling pathway of the vasopressin V2 receptor, a common target for these synthetic peptides.[1]
Quantitative Data
Quantitative data for peptide synthesis, such as coupling yields and final peptide purity, are highly dependent on the specific peptide sequence, the resin used, and the synthesis conditions. While specific data for peptides containing Boc-S-4-methoxybenzyl-L-penicillamine are not extensively reported in a standardized format, the goal of SPPS is to achieve coupling efficiencies greater than 99% for each step to ensure a high yield of the final product. The efficiency of each coupling and deprotection step can be monitored qualitatively (e.g., Kaiser test) or quantitatively (e.g., UV-Vis spectroscopy of Fmoc release, if using an Fmoc-based strategy) to optimize the synthesis protocol.
The biological activity of the resulting peptides is typically quantified by parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are determined through in vitro assays on the target receptor. For example, the antagonistic potency of oxytocin analogs is often expressed as a pA2 value.
Conclusion
Boc-S-4-methoxybenzyl-L-penicillamine is a highly valuable and specialized reagent for the synthesis of conformationally constrained peptides with modulated biological activities. Its primary application lies in the field of medicinal chemistry and drug discovery, particularly for the development of potent and selective analogs of peptide hormones like vasopressin and oxytocin. A thorough understanding of the principles of solid-phase peptide synthesis and the role of protecting groups is essential for the successful application of this compound in the laboratory. Future research will likely continue to exploit the unique properties of penicillamine to design novel peptide-based therapeutics with improved pharmacological profiles.
References
An In-depth Technical Guide to the Protecting Group Chemistry of Boc-S-4-methoxybenzyl-L-penicillamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc-S-4-methoxybenzyl-L-penicillamine (Boc-Pen(Mob)-OH), a critical building block in peptide chemistry and drug development. This document details the strategic use of the tert-butoxycarbonyl (Boc) and 4-methoxybenzyl (Mob) protecting groups, offering insights into their orthogonal nature and the specific methodologies for their application and removal.
Introduction to Penicillamine Protecting Group Strategy
Penicillamine (β,β-dimethylcysteine) is a non-proteinogenic amino acid whose incorporation into peptides can introduce significant conformational constraints due to the gem-dimethyl groups on its β-carbon. This structural feature is invaluable for designing peptides with enhanced stability, receptor selectivity, and specific biological activities. The synthesis of such modified peptides necessitates a robust protecting group strategy to mask the reactive α-amino and thiol functionalities during chain assembly.
The combination of the acid-labile tert-butoxycarbonyl (Boc) group for the α-amine and the 4-methoxybenzyl (Mob or PMB) group for the thiol side-chain offers a quasi-orthogonal protection scheme particularly suited for Boc-based solid-phase peptide synthesis (SPPS). The Boc group is readily removed by moderate concentrations of trifluoroacetic acid (TFA), while the S-Mob group is stable to these conditions but can be cleaved with stronger acids like neat TFA or hydrogen fluoride (HF), often in the presence of scavengers. This differential lability is the cornerstone of its utility.
Chemical Properties and Synthesis
Boc-S-4-methoxybenzyl-L-penicillamine is a stable, crystalline solid that serves as a versatile building block for peptide synthesis.
Table 1: Physicochemical Properties of Boc-S-4-methoxybenzyl-L-penicillamine
| Property | Value |
| CAS Number | 120944-75-4[1] |
| Molecular Formula | C₁₈H₂₇NO₅S[1] |
| Molecular Weight | 369.48 g/mol [1] |
| Appearance | White crystalline solid |
| Purity (Typical) | ≥98.0% (TLC)[1] |
The synthesis of this compound is a two-step process starting from L-penicillamine. First, the α-amino group is protected with a Boc group, followed by the S-alkylation of the thiol with 4-methoxybenzyl chloride.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of Boc-L-penicillamine
This protocol outlines the N-terminal protection of L-penicillamine using di-tert-butyl dicarbonate ((Boc)₂O).
-
Dissolution: Dissolve 5.0 g (33.6 mmol) of L-penicillamine in 5 mL of water containing 1.3 g (33.6 mmol) of sodium hydroxide.
-
Solvent Addition: To this solution, add 10 mL of tert-butanol.
-
Reagent Addition: Add 8.0 g (37 mmol) of di-tert-butyl dicarbonate dropwise over a period of 30 minutes.
-
Reaction: Allow the reaction to proceed at room temperature for 6 hours. The mixture will appear turbid.
-
Workup:
-
Dilute the reaction mixture with 50 mL of water.
-
Extract with hexane (3 x 50 mL) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3 with solid sodium bisulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Isolation: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the product.
Expected Yield: Approximately 8.0 g (96%).
Experimental Protocol: Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine
This protocol details the S-alkylation of the Boc-protected penicillamine.
-
Dissolution: Dissolve Boc-L-penicillamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a mild base, such as sodium bicarbonate (approximately 2.5 equivalents), to the solution.
-
Reagent Addition: Add 4-methoxybenzyl chloride (approximately 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction with water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: Yields for this step are typically in the range of 70-90%, depending on the purity of the starting material and the reaction scale.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Boc-based SPPS. The steric hindrance from the gem-dimethyl groups and the bulky protecting groups can make peptide coupling challenging, often leading to lower coupling efficiencies.[2]
Caption: Boc-SPPS workflow for Pen(Mob) incorporation.
Experimental Protocol: Coupling of this compound in SPPS
This protocol provides a general guideline for the incorporation of this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, obtained after the deprotection of the previous Boc-amino acid and subsequent neutralization.
-
Activation: In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a potent coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in DMF for 5-10 minutes. Add a base like DIEA (2-3 equivalents) to the activation mixture.
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, at room temperature with agitation. The reaction progress can be monitored using a qualitative ninhydrin test. If the test is positive, a second coupling may be necessary.
-
Washing: After complete coupling, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
Cleavage of the S-4-methoxybenzyl (Mob) Protecting Group
The S-Mob group is cleaved under strong acidic conditions, typically after the peptide has been assembled and cleaved from the resin. The cleavage mechanism involves the formation of a resonance-stabilized 4-methoxybenzyl cation. This reactive cation can cause side reactions, particularly alkylation of sensitive residues like tryptophan and methionine. Therefore, the use of scavengers is essential.
Caption: S-Mob group cleavage and scavenger mechanism.
Cleavage Cocktails and Quantitative Data
The choice of cleavage cocktail is critical for obtaining a high yield of the desired deprotected peptide with minimal side products. While data specifically for penicillamine is sparse, extensive studies on cysteine provide a reliable guide. "Reagent K" is a widely used and effective cocktail for peptides containing multiple sensitive residues.
Table 2: Common Cleavage Cocktails for S-Mob Deprotection
| Reagent Cocktail | Composition (v/v) | Target Residues & Notes |
| Standard TFA | 95% TFA, 5% Water | For simple peptides without sensitive residues. Not recommended for Trp, Met, or Cys. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Highly effective for peptides with Trp, Tyr, Met, and Cys. Maximizes suppression of side reactions.[3] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Useful alternative to thiol-based scavengers, especially for trityl-based protecting groups. Does not prevent methionine oxidation. |
Table 3: Scavenger Efficacy in Suppressing Side Reactions (Qualitative)
| Scavenger | Efficacy for Trp Alkylation | Efficacy for Met Oxidation | Efficacy for Tyr Modification |
| Thioanisole | High | Moderate | High |
| 1,2-Ethanedithiol (EDT) | High | High | Moderate |
| Triisopropylsilane (TIS) | Moderate | Low | High |
| Phenol | Moderate | Low | High |
Note: Efficacy is based on general observations in peptide chemistry; specific yields depend heavily on the peptide sequence and reaction conditions.
Experimental Protocol: Final Cleavage and Deprotection
This protocol describes the final step to obtain the fully deprotected peptide containing a free penicillamine thiol.
-
Resin Preparation: Place the dried peptide-resin (after synthesis and N-terminal Boc deprotection) in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Add the chosen cleavage cocktail (e.g., Reagent K) to the resin. A typical ratio is 10 mL of cocktail per gram of resin.
-
Reaction: Stir or agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
-
Precipitation: Precipitate the peptide by adding the TFA solution to a large volume (approx. 10-fold excess) of cold diethyl ether.
-
Collection and Purification:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
-
The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
Boc-S-4-methoxybenzyl-L-penicillamine is an essential reagent for the synthesis of conformationally constrained peptides. The strategic use of the Boc and Mob protecting groups allows for its efficient incorporation in Boc-SPPS. Successful synthesis and deprotection hinge on the careful selection of coupling conditions to overcome steric hindrance and the use of optimized cleavage cocktails with appropriate scavengers to ensure high yield and purity of the final peptide. This guide provides the fundamental knowledge and detailed protocols necessary for the effective application of this compound in advanced peptide research and development.
References
An In-depth Technical Guide to Boc-S-4-methoxybenzyl-L-penicillamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-S-4-methoxybenzyl-L-penicillamine is a pivotal building block in modern peptide synthesis and drug discovery. This protected amino acid derivative offers strategic advantages in the assembly of complex peptides, particularly those requiring the unique conformational constraints and potential therapeutic benefits conferred by the penicillamine moiety. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the 4-methoxybenzyl (Mob) group on the sulfur atom provide orthogonal protection, allowing for selective deprotection strategies in solid-phase peptide synthesis (SPPS). This guide delves into the core properties of Boc-S-4-methoxybenzyl-L-penicillamine, providing a comprehensive overview of its physicochemical characteristics, detailed experimental protocols for its use, and insights into its applications in therapeutic peptide development.
Physicochemical Properties
Boc-S-4-methoxybenzyl-L-penicillamine is a white to off-white crystalline solid. Its chemical structure incorporates a bulky tert-butyloxycarbonyl (Boc) group for N-terminal protection and a 4-methoxybenzyl (Mob) group for the side-chain thiol of L-penicillamine. This dual protection strategy is central to its utility in peptide synthesis.
Table 1: Physicochemical Data for Boc-S-4-methoxybenzyl-L-penicillamine
| Property | Value |
| CAS Number | 120944-75-4 |
| Molecular Formula | C₁₈H₂₇NO₅S |
| Molecular Weight | 369.48 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 101-108 °C[] |
| Optical Rotation | For the D-enantiomer: [α]²⁰/D = -13 ± 1° (c=1.067 in MeOH)[2] |
| Solubility | Generally soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. Sparingly soluble in aqueous solutions. |
| Purity | Typically ≥98% (HPLC)[][3] |
Spectroscopic Data
¹H NMR Spectroscopy
A representative ¹H NMR spectrum is available from various suppliers.[4]
Experimental Protocols
Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine
3.1.1. Step 1: S-Alkylation of L-Penicillamine
-
Dissolve L-penicillamine in a suitable solvent, such as a mixture of water and an organic solvent like dioxane or THF.
-
Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol group.
-
Add 4-methoxybenzyl chloride (Mob-Cl) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture to precipitate the S-4-methoxybenzyl-L-penicillamine.
-
Filter, wash with water, and dry the product.
3.1.2. Step 2: N-Boc Protection
-
Suspend the S-4-methoxybenzyl-L-penicillamine in a suitable solvent system, such as a mixture of dioxane and water or THF and water.
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
The final product, Boc-S-4-methoxybenzyl-L-penicillamine, can be purified by crystallization or column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-S-4-methoxybenzyl-L-penicillamine is primarily used in Boc-based SPPS. The following is a generalized protocol for its incorporation into a peptide chain on a solid support (e.g., Merrifield resin).
-
Resin Swelling: Swell the resin in an appropriate solvent, typically dichloromethane (DCM), for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain on the resin using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). This is usually a two-step process: a brief pre-wash followed by a longer deprotection step.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.
-
Coupling:
-
Dissolve Boc-S-4-methoxybenzyl-L-penicillamine and a coupling agent (e.g., HBTU, HATU, or DCC) in a suitable solvent like DMF or NMP.
-
Add an activating base, such as DIEA or HOBt, to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
Caption: General workflow for the incorporation of Boc-S-4-methoxybenzyl-L-penicillamine in Boc-SPPS.
Cleavage of the 4-Methoxybenzyl (Mob) Protecting Group
The Mob group is typically removed under strong acidic conditions, often concurrently with the cleavage of the peptide from the resin in Boc-SPPS.
-
Reagent Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is high-concentration trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. For peptides containing the Mob group, a typical cocktail is TFA/thioanisole/water/ethanedithiol (EDT) (e.g., 90:5:3:2 v/v/v/v).
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold ether, and then dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
The incorporation of penicillamine, a non-canonical amino acid, into peptide sequences can have profound effects on their biological activity and stability. Boc-S-4-methoxybenzyl-L-penicillamine serves as a key reagent for introducing this moiety.
Conformational Constraint and Enhanced Potency
The gem-dimethyl group on the β-carbon of penicillamine restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to a significant increase in binding affinity and potency.
Table 2: Biological Activity of Penicillamine-Containing Peptide Analogs
| Peptide Analog | Target | Biological Activity (IC₅₀) | Reference |
| RgIA-5474 (α-conotoxin analog with Pen substitution) | human α9α10 nAChRs | 0.0504 nM | |
| RgIA-5432 (α-conotoxin analog with Pen substitution) | human α9α10 nAChRs | 0.39 nM |
As shown in the table, the strategic substitution of cysteine with penicillamine in α-conotoxin RgIA led to analogs with dramatically increased potency.
Increased Stability
Peptides containing penicillamine often exhibit enhanced resistance to enzymatic degradation due to the steric hindrance provided by the gem-dimethyl group. This can lead to improved pharmacokinetic profiles and longer in vivo half-lives.
Development of Novel Therapeutics
The unique properties imparted by penicillamine have been exploited in the development of various therapeutic peptides, including:
-
Non-opioid analgesics: As demonstrated with the α-conotoxin analogs, penicillamine substitution can lead to highly potent and selective pain therapeutics.
-
Hormone analogs: Penicillamine has been incorporated into analogs of hormones like oxytocin to modulate their activity.
-
Enzyme inhibitors: The conformational rigidity can be advantageous in designing peptides that target enzyme active sites with high specificity.
Caption: The role of Boc-S-4-methoxybenzyl-L-penicillamine in developing potent therapeutic peptides.
Safety and Handling
Boc-S-4-methoxybenzyl-L-penicillamine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-S-4-methoxybenzyl-L-penicillamine is an indispensable tool for chemists and pharmacologists engaged in peptide research and drug development. Its well-defined physicochemical properties and its utility in SPPS provide a reliable method for introducing the conformationally constraining and stabilizing penicillamine residue into peptide backbones. The resulting modifications can lead to dramatic improvements in biological activity, paving the way for the discovery of novel and more effective peptide-based therapeutics. This guide provides a foundational understanding of this important reagent, empowering researchers to leverage its full potential in their scientific endeavors.
References
Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for Boc-S-4-methoxybenzyl-L-penicillamine, a crucial building block in peptide synthesis and drug development. The document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for each key step, and presents all quantitative data in clearly structured tables for easy comparison and analysis.
Overview of the Synthesis Pathway
The synthesis of Boc-S-4-methoxybenzyl-L-penicillamine is a two-step process that begins with the protection of the amino group of L-penicillamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the S-alkylation of the thiol group with 4-methoxybenzyl chloride to yield the final product. The 4-methoxybenzyl (Mob) group is a valuable protecting group for the thiol functionality of cysteine and its analogs, like penicillamine, due to its stability under various reaction conditions and its selective removal under specific acidic conditions.
The overall synthesis workflow is depicted below:
Figure 1: Overall synthesis workflow for Boc-S-4-methoxybenzyl-L-penicillamine.
Experimental Protocols
Step 1: Synthesis of Boc-L-penicillamine
This procedure outlines the protection of the amino group of L-penicillamine using di-tert-butyl dicarbonate.
Experimental Protocol:
-
Dissolve 5.0 g (33.6 mmol) of L-penicillamine in 5 ml of water containing 1.3 g (33.6 mmol, 1 equivalent) of sodium hydroxide.
-
To this solution, add 10 ml of tert-butanol.
-
Add 8.0 g (37 mmol, 1.1 equivalents) of di-tert-butyl dicarbonate dropwise over a period of 30 minutes.
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Dilute the turbid reaction mixture with 50 ml of water and extract with hexane (3 x 50 ml) to remove unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous layer to pH 3 with solid sodium bisulfate.
-
Extract the product with ethyl acetate (3 x 50 ml).
-
Combine the ethyl acetate extracts and dry over sodium sulfate.
-
Evaporate the solvent to dryness to yield Boc-L-penicillamine.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | L-penicillamine | [1] |
| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide, tert-butanol | [1] |
| Yield | 8.0 g (96%) | [1] |
| Appearance | White solid | |
| NMR (CDCl3) | 1.45 ppm and 1.57 ppm (overlapping singlets, t-butyl and beta-dimethyl protons), 4.32 ppm (broad doublet, alpha proton) | [1] |
Step 2: Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine
Generalized Experimental Protocol (Adaptable for Boc-L-penicillamine):
-
Dissolve Boc-L-penicillamine in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution to deprotonate the thiol group.
-
Slowly add a slight excess of 4-methoxybenzyl chloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Boc-S-4-methoxybenzyl-L-penicillamine.
Quantitative Data (Supplier Information):
The following data is based on commercially available Boc-S-4-methoxybenzyl-L-penicillamine and can be used as a benchmark for the synthesized product.
| Parameter | Value | Reference |
| Molecular Formula | C18H27NO5S | [2] |
| Molecular Weight | 369.48 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98.0% (TLC) | |
| Melting Point | 163-171 °C | [3] |
Logical Relationship of Protecting Groups
The choice of protecting groups is critical in multi-step synthesis. In this pathway, the Boc and Mob groups are chosen for their orthogonal properties, meaning one can be removed without affecting the other.
Figure 2: Orthogonality of Boc and Mob protecting groups.
This orthogonal strategy is fundamental in peptide synthesis, allowing for the sequential deprotection and modification of different functional groups within the same molecule, thus enabling the synthesis of complex peptides. The Boc group protects the amine during the S-alkylation step, and the Mob group protects the thiol during subsequent peptide couplings where the Boc group is removed to elongate the peptide chain.
References
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). Its unique chemical properties and well-established protocols offer distinct advantages, especially in the synthesis of complex and hydrophobic peptides. This in-depth technical guide explores the core principles of Boc-based peptide synthesis, providing detailed experimental methodologies, quantitative comparisons, and visual workflows to empower researchers in their peptide synthesis endeavors.
The Boc Protecting Group: Chemical Properties and Strategic Advantages
The Boc group is an acid-labile protecting group for the α-amino functionality of amino acids.[1] It is introduced via the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride) and is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[2][3] This acid lability forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the temporary Nα-Boc group is removed by TFA, while more permanent side-chain protecting groups, often benzyl-based, require a stronger acid like hydrogen fluoride (HF) for their removal.[4][5]
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread use due to its milder, base-labile deprotection conditions, Boc chemistry offers significant advantages in specific contexts:
-
Synthesis of Hydrophobic and Aggregation-Prone Peptides: Boc chemistry is often superior for the synthesis of "difficult" sequences that are prone to aggregation.[4][6] The repetitive acid treatment in Boc-SPPS keeps the N-terminus of the growing peptide chain protonated, which helps to disrupt interchain hydrogen bonding and reduce aggregation, leading to higher yields and purity.[4]
-
Reduced Diketopiperazine Formation: In Boc-based synthesis, the use of in situ neutralization protocols can effectively suppress the formation of diketopiperazines, a common side reaction at the dipeptide stage, particularly with proline.[7]
-
Compatibility with Specific Linkers and Thioester Synthesis: The Boc strategy is compatible with a variety of resins and is particularly well-suited for the synthesis of peptide thioesters, which are important intermediates for chemical ligation.[8]
Quantitative Comparison: Boc vs. Fmoc for Difficult Sequences
The choice between Boc and Fmoc strategies often depends on the specific peptide sequence. For routine peptides, both methods can yield excellent results.[9] However, for challenging hydrophobic and aggregation-prone sequences, the Boc strategy often demonstrates superior performance. The following table summarizes representative data from the literature.
| Peptide Sequence | Synthesis Strategy | Resin | Yield | Purity | Reference |
| Hydrophobic Transmembrane Peptide (34-mer) | Boc-SPPS | Benzhydrylamine (BHA) | 12% | - | [6] |
| Fmoc-SPPS | - | 0% | - | [6] | |
| Acyl Carrier Protein (ACP) (65-74) | Boc-SPPS | AM SURE™ | - | 90.5% | [10] |
| Boc-SPPS | AM Polystyrene | - | 60.7% | [10] | |
| Gramicidin A (15-mer, 4 Trp) | Boc-SPPS | - | 5-24% | - | [11] |
| Fmoc-SPPS | - | up to 87% | - | [11] | |
| Amyloid-β (1-42) | Boc-SPPS (with Met(O)) | Aminomethyl | 85% | 56% | [12] |
| Fmoc-SPPS (microwave) | - | 87% | 67% | [12] |
Experimental Protocols
Boc Protection of an Amino Acid
This protocol describes the general procedure for the Nα-Boc protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
5% Citric acid solution
-
Sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[13]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution with stirring at room temperature.[13]
-
Continue stirring until the reaction is complete (typically 1-2 hours), as monitored by TLC.
-
Dilute the reaction mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[13]
-
Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.[13]
-
Immediately extract the product into ethyl acetate (3 times).[13]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[13]
Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry
The following protocol outlines a single cycle of amino acid addition in Boc-SPPS.
Materials:
-
Boc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Coupling reagent (e.g., HBTU, DCC/HOBt)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a 10% solution of DIEA or TEA in DCM (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.[5]
-
Wash the resin thoroughly with DCM and then with DMF to prepare for coupling.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (typically 6-10 equivalents) to the reaction mixture.
-
Agitate the mixture until the coupling reaction is complete, as determined by a negative ninhydrin test.
-
Filter and wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage of the Peptide from the Resin
This section provides protocols for two common methods of cleaving the peptide from the resin and removing side-chain protecting groups in Boc-SPPS.
A. Hydrogen Fluoride (HF) Cleavage
Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin and a magnetic stir bar in the HF-resistant reaction vessel.
-
Add the appropriate scavenger cocktail. A common mixture is HF:anisole (9:1 v/v).[14] For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger mixture is required.[13]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense the required volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[13]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation and dry it under vacuum.
B. Trifluoromethanesulfonic Acid (TFMSA) Cleavage
Warning: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.
Materials:
-
Peptide-resin (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Cold diethyl ether
Procedure:
-
Suspend the dried peptide-resin in a mixture of TFA and thioanisole.[15]
-
Cool the suspension in an ice bath.
-
Slowly add TFMSA to the mixture with stirring.[15]
-
Allow the reaction to proceed at room temperature for a duration dependent on the resin and peptide sequence (typically 1-4 hours).[15]
-
Filter the resin and wash it with TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation and dry it under vacuum.
Visualization of Key Processes
Boc Protection of an Amino Acid
Caption: Mechanism of Boc protection of an amino acid.
Boc-SPPS Workflow
Caption: One cycle of the Boc solid-phase peptide synthesis workflow.
Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc protecting group, a veteran of peptide synthesis, continues to be an indispensable tool for the synthesis of complex peptides. Its unique ability to mitigate aggregation in hydrophobic sequences, coupled with well-established and robust protocols, ensures its continued relevance in both academic research and industrial drug development. While the hazardous nature of the final cleavage reagents requires careful handling, the advantages offered by the Boc strategy in specific applications make it a powerful and often necessary approach for accessing challenging peptide targets. This guide provides the foundational knowledge and practical protocols to successfully implement Boc chemistry in your peptide synthesis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 5. peptide.com [peptide.com]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis [repositorio.unifesp.br]
The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and History of Protected Penicillamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and development of protected penicillamine derivatives. It delves into the scientific journey from the initial identification of penicillamine as a metabolite of penicillin to the strategic chemical modifications designed to enhance its therapeutic properties. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Discovery and Historical Development
The story of penicillamine begins not as a targeted therapeutic, but as a chemical curiosity. First identified as a degradation product of penicillin, its potential as a therapeutic agent was not immediately recognized.
From Penicillin Metabolite to Wilson's Disease Treatment
In the early 1950s, Dr. John Walshe, while studying the metabolism of penicillin, identified penicillamine in the urine of patients receiving the antibiotic. He astutely noted its chemical structure, specifically the presence of a sulfhydryl group, which suggested a potential for metal chelation. This observation proved pivotal. Dr. Walshe went on to demonstrate that D-penicillamine could effectively chelate and promote the urinary excretion of copper, leading to its establishment as the first effective oral treatment for Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1][2] Only the D-isomer of penicillamine is used therapeutically, as the L-isomer is toxic and interferes with pyridoxine (vitamin B6) metabolism.[1][2]
Expansion into Rheumatoid Arthritis and the Need for Derivatives
The therapeutic applications of penicillamine expanded in the 1960s to include the treatment of severe rheumatoid arthritis.[3] Its mechanism of action in this autoimmune disease is not as straightforward as its chelating activity and is believed to involve immunomodulation, including the depression of T-cell activity.[1][4]
However, the use of D-penicillamine is associated with a range of adverse effects, and its hydrophilic nature can limit its duration of action and tissue penetration. This created a clear impetus for the development of "protected" derivatives. The primary goals of creating these derivatives were:
-
To enhance lipophilicity: By masking the polar carboxyl and amino groups, derivatives could be created that are more lipid-soluble, potentially improving their absorption, distribution, and ability to cross cellular membranes.
-
To create long-acting formulations: Increased lipophilicity can lead to the formation of a tissue reservoir of the drug, allowing for a slower release and a more sustained therapeutic effect.[5]
-
To serve as intermediates in chemical synthesis: Protected forms of penicillamine are crucial intermediates for synthesizing more complex molecules, including analogues of penicillin.[6]
Protection is typically achieved by modifying the reactive sulfhydryl (-SH), amino (-NH2), or carboxyl (-COOH) groups. Common strategies include esterification of the carboxyl group and acylation of the amino group.
Key Experiments and Methodologies
The development of protected penicillamine derivatives has been driven by synthetic organic chemistry. Below are detailed protocols for the synthesis of key classes of these compounds.
Experimental Protocol: Synthesis of D-Penicillamine Methyl Ester Hydrochloride
This protocol is based on established methods of esterification for amino acids.[7]
Objective: To protect the carboxylic acid group of D-penicillamine via esterification with methanol.
Materials:
-
D-penicillamine
-
Absolute Methanol (anhydrous)
-
Anhydrous Hydrogen Chloride (gas) or Thionyl Chloride (SOCl2)
-
Anhydrous Ether
-
Reaction flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Suspend 5.0 g of D-penicillamine in 100 mL of absolute methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Cool the suspension in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution until it is saturated. Alternatively, add 10 equivalents of thionyl chloride dropwise at 0°C over 30 minutes.
-
Reaction:
-
If using HCl gas: Heat the solution at 60-70°C for two hours.
-
If using thionyl chloride: Stir the reaction mixture for 48 hours at room temperature.
-
-
Work-up (HCl gas method):
-
Evaporate the solvent under reduced pressure (in vacuo).
-
Redissolve the residue in a fresh portion of anhydrous methanol and re-saturate with anhydrous HCl.
-
Heat the solution at reflux for 20 hours.
-
Evaporate the solution to dryness in vacuo.
-
-
Work-up (Thionyl chloride method):
-
After 48 hours, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
-
Crystallization and Isolation:
-
Dissolve the final residue (from either method) in a minimal amount of methanol.
-
Filter the solution if necessary.
-
Add an equal volume of anhydrous ether to induce precipitation of the crystalline product, D-penicillamine methyl ester hydrochloride.
-
Collect the crystals by filtration and dry them thoroughly.
-
Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR to confirm the presence of the ester group and the absence of the carboxylic acid.
Experimental Protocol: Synthesis of Lipophilic D-Penicillamine Esters (Hexyl and Benzyl Esters)
This protocol describes a general method for creating more lipophilic ester derivatives to serve as long-acting agents.[5]
Objective: To synthesize hexyl and benzyl esters of D-penicillamine to increase lipophilicity.
Materials:
-
D-penicillamine
-
Hexyl alcohol or Benzyl alcohol
-
Thionyl chloride (SOCl2)
-
Appropriate anhydrous solvent (e.g., the corresponding alcohol)
-
Equipment as described in Protocol 2.1
Procedure:
-
Reaction Setup: In a manner analogous to the synthesis of the methyl ester (Protocol 2.1), suspend D-penicillamine in an excess of the desired alcohol (hexyl or benzyl alcohol).
-
Esterification: Add thionyl chloride dropwise to the cooled solution. The thionyl chloride reacts with the alcohol to form the ester and HCl in situ, which catalyzes the reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the alcohol, for a period of 24-48 hours.
-
Isolation: The resulting ester hydrochlorides are isolated by removing the excess alcohol and thionyl chloride under reduced pressure. The crude product can then be purified by crystallization from an appropriate solvent system.
Outcome: These reactions yield the hydrochloride salts of the respective esters, which are acidic and water-soluble.[5] Upon neutralization, they form an oily, lipophilic substance.[5]
Quantitative Data on Protected Penicillamine Derivatives
The primary goal of creating protected derivatives is often to modulate the physicochemical properties of the parent compound. The following tables summarize key quantitative data related to this effort.
Table 1: Physicochemical Properties of D-Penicillamine Ester Derivatives
| Derivative Name | Protecting Group | Purpose of Protection | Lipophilicity (Octanol/Water Partition Coefficient) | Reference |
| D-Penicillamine Methyl Ester | Methyl (-CH3) | Intermediate for synthesis, increased lipophilicity | Lowest among the listed esters (qualitative) | [5] |
| D-Penicillamine Hexyl Ester | Hexyl (-C6H13) | Create a long-acting, lipophilic prodrug | Highest among the listed esters (qualitative) | [5] |
| D-Penicillamine Benzyl Ester | Benzyl (-CH2-Ph) | Intermediate for synthesis, increased lipophilicity | Intermediate lipophilicity (qualitative) | [5] |
Table 2: In Vivo Efficacy of a Protected Penicillamine Derivative
| Derivative | Experimental Model | Dosage | Key Finding | Reference |
| D-Penicillamine Hexyl Ester HCl | Full thickness skin incision wound in rats | Single injection | Significantly lowered the breaking strength of the wound 12 days after injection, indicating interference with collagen cross-linking. | [5] |
| D-Penicillamine Hexyl Ester HCl | Breast adenocarcinoma in Fisher rats | Single injection | Significantly inhibited tumor growth without signs of local or systemic toxicity. | [5] |
Visualizing the Core Concepts
Diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following have been generated using the DOT language for Graphviz.
Signaling Pathway: Immunomodulatory Action of D-Penicillamine in Rheumatoid Arthritis
Caption: D-Penicillamine's immunomodulatory effects in rheumatoid arthritis.
Experimental Workflow: Synthesis and Evaluation of Lipophilic Penicillamine Esters
Caption: Workflow for developing and testing lipophilic penicillamine derivatives.
Logical Relationship: Penicillamine Derivatives and Their Applications
Caption: Relationship between penicillamine, its derivatives, and medical uses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0662966B1 - Synthesis of n-acetyl neuraminic acid derivatives - Google Patents [patents.google.com]
- 4. droracle.ai [droracle.ai]
- 5. Synthesis and evaluation of long-acting D-penicillamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2489894A - Penicillamine esters - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains on a solid support.[1] A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. This note details the use of Boc-S-4-methoxybenzyl-L-penicillamine (Boc-Pen(4-MeOBzl)-OH) in Boc-based SPPS. Penicillamine, a derivative of valine, introduces a sterically hindered thiol group, making it a valuable residue for creating unique peptide structures and functionalities. The 4-methoxybenzyl (4-MeOBzl or PMB) group provides robust protection for the sulfur atom, which can be cleaved under specific acidic conditions, offering orthogonality with other protecting groups.
The tert-butyloxycarbonyl (Boc) group on the alpha-amine is removed with a mild acid like trifluoroacetic acid (TFA), while the S-4-methoxybenzyl group requires stronger acidic conditions for cleavage, typically with reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers.[2]
Key Features of Boc-Pen(4-MeOBzl)-OH in SPPS:
-
Steric Hindrance: The gem-dimethyl group of penicillamine can influence peptide conformation and provides steric hindrance, which can be both a synthetic challenge and a design feature.
-
Sulfhydryl Protection: The 4-MeOBzl group is a stable protecting group for the thiol side-chain, preventing oxidation and other side reactions during synthesis.
-
Orthogonality: The differential acid lability between the N-terminal Boc group and the S-4-MeOBzl group allows for selective deprotection during the synthesis cycles.
Experimental Protocols
Resin Selection and Preparation
The choice of resin is critical for the success of SPPS. For peptides with a C-terminal carboxylic acid, a Merrifield resin is commonly used.
Protocol:
-
Swell the Merrifield resin (100-200 mesh, 1% DVB) in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
-
Proceed with the loading of the first amino acid.
Boc-Protected Amino Acid Coupling
The coupling of amino acids is a critical step that dictates the yield and purity of the final peptide. For sterically hindered amino acids like penicillamine, efficient coupling reagents are necessary.
Protocol:
-
Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (1x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 10 minutes.
-
Wash the resin with DMF (3x).
-
Coupling: In a separate vessel, pre-activate a 3-fold molar excess of Boc-Pen(4-MeOBzl)-OH with a coupling agent like HBTU/HOBt (2.9 eq) and DIEA (6 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The 4-MeOBzl group requires strong acidolysis.
Protocol:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for removing the 4-MeOBzl group is HF/anisole (9:1) or TFMSA/TFA/thioanisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Cool the cleavage cocktail and the peptide-resin in an ice bath.
-
Add the cleavage cocktail to the resin and stir for 1-2 hours at 0°C.
-
Remove the cleavage reagent by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.[3]
-
Wash the peptide precipitate with cold ether several times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Data Presentation
Table 1: Reagents for Boc-SPPS of a model peptide containing Pen(4-MeOBzl)
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Resin Swelling | Dichloromethane (DCM) | Prepares the resin for synthesis |
| Boc Deprotection | 25-50% TFA in DCM | Removes the N-terminal Boc group |
| Neutralization | 10% DIEA in DMF | Neutralizes the protonated amine |
| Amino Acid Activation | HBTU/HOBt/DIEA in DMF | Activates the carboxylic acid for coupling |
| Coupling | Pre-activated Boc-amino acid | Forms the peptide bond |
| Final Cleavage | HF/anisole (9:1) | Cleaves peptide from resin and removes side-chain protecting groups |
| Precipitation | Cold diethyl ether | Isolates the crude peptide |
Table 2: Typical Cleavage Cocktails for S-4-methoxybenzyl Deprotection
| Reagent Cocktail | Scavengers | Target Protecting Groups | Notes |
|---|---|---|---|
| HF:Anisole (9:1) | Anisole | 4-MeOBzl, Boc, tBu, Pmc | Highly effective but requires special apparatus. |
| TFMSA:TFA:Thioanisole | Thioanisole | 4-MeOBzl, Boc, tBu | A strong acid alternative to HF. |
| TFA:Thioanisole:EDT | Thioanisole, EDT | 4-MeOBzl | Milder conditions, may require longer reaction times. |
Visualization of the Synthesis Workflow
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.
References
Application Notes and Protocols: Boc-S-4-methoxybenzyl-L-penicillamine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-S-4-methoxybenzyl-L-penicillamine is a protected amino acid derivative that serves as a critical building block in modern drug development, particularly in the synthesis of novel peptide-based therapeutics. The incorporation of penicillamine, a non-proteinogenic amino acid, into a peptide sequence can confer significant advantages, including enhanced stability, constrained conformation, and unique pharmacological properties. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of Boc-S-4-methoxybenzyl-L-penicillamine in the synthesis of a potent analgesic peptide, offering insights into its role in creating more robust and effective drug candidates.
The structure of Boc-S-4-methoxybenzyl-L-penicillamine features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the N-terminus and the 4-methoxybenzyl (PMB) group on the sulfur atom of the thiol side chain. This protection scheme is highly compatible with Boc-based solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of complex peptide sequences.
Application Notes
The primary application of Boc-S-4-methoxybenzyl-L-penicillamine is as a substitute for cysteine in peptide synthesis. This substitution is strategically employed to improve the pharmacological properties of the resulting peptide.
Key Advantages of Penicillamine Substitution:
-
Enhanced Stability: The gem-dimethyl group on the β-carbon of penicillamine provides steric hindrance, making the peptide backbone more resistant to enzymatic degradation by proteases.[1]
-
Conformational Rigidity: The steric bulk of the penicillamine side chain restricts the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, leading to higher binding affinity and potency.
-
Disulfide Bond Stabilization: When penicillamine replaces cysteine in a disulfide bridge, the resulting Cys-Pen bond is more stable against reduction and disulfide shuffling compared to a standard Cys-Cys bond. This increased stability is crucial for maintaining the peptide's three-dimensional structure and biological activity in vivo.[2]
A notable example of these advantages is the development of RgIA-5474 , a potent analgesic peptide that acts as an antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR), a key target for non-opioid pain therapeutics.[3][4] In this analog of the native conotoxin RgIA, the substitution of a cysteine residue with L-penicillamine, among other modifications, resulted in a staggering 9000-fold increase in potency compared to the original peptide.[3][4]
Data Presentation
The following table summarizes the quantitative data demonstrating the improved potency of the penicillamine-containing peptide analog, RgIA-5474, compared to the native RgIA peptide.
| Compound | Target | IC50 (nM) | Fold Improvement |
| Native RgIA | rat α9α10 nAChR | 1.49 | - |
| RgIA-5474 (Penicillamine-substituted) | human α9α10 nAChR | 0.05 | ~9000x (over native) |
Data sourced from Gajewiak et al. (2021).[3][4]
Experimental Protocols
The following protocols are based on established methodologies for solid-phase peptide synthesis (SPPS) and are specifically adapted for the incorporation of Boc-S-4-methoxybenzyl-L-penicillamine.
Protocol 1: Incorporation of Boc-S-4-methoxybenzyl-L-penicillamine into a Peptide Sequence via Boc-SPPS
This protocol describes a single coupling cycle for adding Boc-S-4-methoxybenzyl-L-penicillamine to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-S-4-methoxybenzyl-L-penicillamine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)
-
Neutralization Base: 10% DIPEA in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Drain and repeat the treatment for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-S-4-methoxybenzyl-L-penicillamine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-3 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[5]
-
Once complete, wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x).
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection of the Final Peptide
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the S-4-methoxybenzyl (PMB) and other side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Thioanisole / Triethylsilane (TES) (96:2:2 v/v/v)
-
Cold diethyl ether
-
Centrifuge
Methodology:
-
Resin Preparation: Dry the synthesized peptide-resin under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Incubate at 40°C for 4 hours with occasional agitation. The TFA will cleave the peptide from the resin and remove acid-labile protecting groups, while thioanisole and TES act as scavengers to protect the deprotected thiol group.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Peptide Isolation:
-
Pellet the peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Logical Workflow: Improving Peptide Analgesics
The following diagram illustrates the logical workflow for improving the properties of a peptide therapeutic by substituting a cysteine residue with Boc-S-4-methoxybenzyl-L-penicillamine during synthesis.
Caption: Rationale for Penicillamine Substitution in Peptide Drug Design.
Experimental Workflow: Peptide Synthesis and Purification
This diagram outlines the major steps involved in synthesizing a penicillamine-containing peptide using Boc-SPPS, from initial resin setup to the final purified product.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
Application Notes and Protocols: Boc-S-4-methoxybenzyl-L-penicillamine in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-S-4-methoxybenzyl-L-penicillamine is a protected amino acid derivative that serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 4-methoxybenzyl (Mob) protecting group on the thiol side-chain of L-penicillamine, makes it an ideal candidate for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. The incorporation of the penicillamine moiety into peptide backbones can confer unique conformational constraints and biological activities. This document provides detailed application notes and protocols for the use of Boc-S-4-methoxybenzyl-L-penicillamine in the synthesis of potential anticancer agents, drawing upon the known anticancer mechanisms of penicillamine.
Penicillamine and other low molecular weight thiols have demonstrated cytotoxic and cytostatic effects on various cancer cells.[1] The proposed mechanisms for these anticancer effects are multifaceted and include the induction of p53-mediated apoptosis, generation of reactive oxygen species (ROS) through the oxidation of the thiol group, and anti-angiogenic effects via the inhibition of matrix metalloproteinases (MMPs).[1] Furthermore, as a potent chelator of transition metals like copper, penicillamine can disrupt metal homeostasis in cancer cells, leading to cytotoxicity.[1]
Key Applications in Anticancer Agent Synthesis
Boc-S-4-methoxybenzyl-L-penicillamine is primarily utilized in the following areas of anticancer drug development:
-
Solid-Phase Peptide Synthesis (SPPS) of Anticancer Peptides: This is the most common application, where the protected penicillamine is incorporated into a peptide sequence to create analogs of naturally occurring anticancer peptides or novel sequences with enhanced stability and activity.
-
Synthesis of Peptidomimetic Matrix Metalloproteinase Inhibitors (MMPIs): The penicillamine scaffold can be used to design small molecule inhibitors that target the zinc-dependent active site of MMPs, which are crucial for tumor invasion and metastasis.
-
Development of Copper-Chelating Anticancer Agents: Leveraging the inherent copper-chelating properties of the penicillamine core, novel compounds can be designed to induce oxidative stress specifically within the tumor microenvironment, which often has elevated copper levels.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | Result | Reference |
| D-penicillamine | Lung Cancer Cells | Cell Survival Assay | Reduced survival by 39-45% after exposure to cigarette smoke. | [2] |
| D-penicillamine | Oral Cancer Cells | Cell Survival Assay | Reduced survival by 39-45% after exposure to cigarette smoke. | [2] |
| D-penicillamine + 5mM | Lung Cancer Cells | Cell Survival Assay | Limited cell loss to 22-25% after exposure to cigarette smoke. | [2] |
| D-penicillamine + 5mM | Oral Cancer Cells | Cell Survival Assay | Limited cell loss to 22-25% after exposure to cigarette smoke. | [2] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a hypothetical penicillamine-containing anticancer peptide using Boc-S-4-methoxybenzyl-L-penicillamine in solid-phase peptide synthesis.
Protocol 1: Solid-Phase Synthesis of a Penicillamine-Containing Peptide
This protocol outlines the manual synthesis of a short peptide sequence incorporating Boc-S-4-methoxybenzyl-L-penicillamine on a rink amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Boc-S-4-methoxybenzyl-L-penicillamine
-
Other required Boc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Triisopropylsilane (TIS)
-
Reagent K (TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (if starting with Fmoc-rink amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents to resin loading) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and DMF.
-
Incorporation of Boc-S-4-methoxybenzyl-L-penicillamine:
-
Repeat the coupling step (Step 3) using Boc-S-4-methoxybenzyl-L-penicillamine.
-
-
Chain Elongation: Continue the synthesis by repeating the Boc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection as in Step 4.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with Reagent K for 2-3 hours to cleave the peptide from the resin and remove all protecting groups, including the 4-methoxybenzyl group from the penicillamine thiol.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes how to evaluate the cytotoxic activity of the synthesized penicillamine-containing peptide against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Synthesized penicillamine-containing peptide
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Peptide Treatment:
-
Prepare serial dilutions of the purified peptide in culture media.
-
Remove the old media from the wells and add 100 µL of the peptide solutions at various concentrations.
-
Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway of Penicillamine-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for the anticancer activity of penicillamine, which involves the chelation of copper, leading to the generation of reactive oxygen species and subsequent p53-mediated apoptosis.
Caption: Proposed mechanism of penicillamine-induced anticancer activity.
Experimental Workflow for Anticancer Peptide Synthesis and Evaluation
This diagram outlines the logical flow from the synthesis of a penicillamine-containing peptide to its biological evaluation.
References
Application of Boc-S-4-methoxybenzyl-L-penicillamine in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boc-S-4-methoxybenzyl-L-penicillamine in bioconjugation. This specialized amino acid derivative is a valuable tool for the site-specific incorporation of a reactive thiol group into peptides and proteins, enabling subsequent conjugation to various molecules such as drugs, imaging agents, or other biomolecules. The strategic use of the acid-labile Boc (tert-butyloxycarbonyl) protecting group for the α-amine and the more stable S-4-methoxybenzyl (Mob) protecting group for the thiol allows for a controlled, orthogonal deprotection strategy, which is critical in multi-step bioconjugation processes.
Overview of the Bioconjugation Strategy
The core utility of Boc-S-4-methoxybenzyl-L-penicillamine in bioconjugation lies in its ability to be incorporated into a peptide sequence via solid-phase peptide synthesis (SPPS). The protected penicillamine residue is inert during peptide chain elongation. Following synthesis, the Boc group is removed, and the peptide is cleaved from the resin. The key step for bioconjugation is the selective removal of the S-4-methoxybenzyl group to expose the reactive thiol of the penicillamine residue. This free thiol can then be targeted for conjugation with thiol-reactive moieties, such as maleimides, to form stable thioether bonds.
Logical Workflow for Bioconjugation using Boc-S-4-methoxybenzyl-L-penicillamine
Caption: Overall workflow for peptide bioconjugation.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Boc-S-4-methoxybenzyl-L-penicillamine into a peptide sequence using a standard Boc-SPPS strategy.
Materials:
-
Boc-S-4-methoxybenzyl-L-penicillamine
-
Other Boc-protected amino acids
-
SPPS resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove TFA and byproducts.
-
Neutralization: Neutralize the resin with a 5% DIEA solution in DMF.
-
Amino Acid Coupling:
-
Dissolve Boc-S-4-methoxybenzyl-L-penicillamine (or another Boc-amino acid) and a coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol for Peptide Cleavage and S-4-methoxybenzyl Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the S-4-methoxybenzyl protecting group from the penicillamine residue.
Cleavage Cocktail Composition: A common cleavage cocktail for removing acid-labile protecting groups, including the S-4-methoxybenzyl group, consists of a strong acid with scavengers to prevent side reactions.
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations |
| Water | 2.5% | Solubilization and scavenger |
| Optional: Thioanisole | (2-5%) | Scavenger, particularly for Trp-containing peptides |
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional shaking for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.
-
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Protocol for Thiol-Maleimide Bioconjugation
This protocol details the conjugation of the deprotected, thiol-containing peptide to a maleimide-functionalized molecule (e.g., an antibody, drug, or dye).
Materials:
-
Thiol-containing peptide
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5)
-
DMSO or DMF (for dissolving the maleimide compound)
-
Purification system (e.g., size-exclusion chromatography, RP-HPLC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the thiol-containing peptide in the degassed conjugation buffer.
-
Dissolve the maleimide-functionalized molecule in a small amount of DMSO or DMF, and then dilute it in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the peptide solution. A 1.5 to 5-fold molar excess of the maleimide compound is typically used.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent dye.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography to separate the conjugated antibody from excess peptide and reagents).
Characterization and Quantification
Quantification of Free Thiols
It is crucial to quantify the concentration of free thiols after the deprotection step to ensure efficient conjugation. Ellman's reagent (DTNB) is commonly used for this purpose.
Ellman's Test Protocol:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
React a small aliquot of the deprotected peptide solution with Ellman's reagent in a phosphate buffer (pH 8.0).
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the peptide solution by comparing the absorbance to the standard curve.
Characterization of the Bioconjugate
The final conjugate should be thoroughly characterized to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Confirms the covalent attachment of the peptide to the biomolecule and provides the molecular weight of the conjugate, allowing for DAR calculation. |
| UV-Vis Spectroscopy | Can be used to estimate the DAR if the drug and antibody have distinct absorbance maxima. |
| Hydrophobic Interaction Chromatography (HIC) | Separates antibody species with different numbers of conjugated drugs, providing a distribution of the DAR. |
| Reversed-Phase HPLC (RP-HPLC) | Can be used to analyze the purity of the conjugate. |
Signaling Pathway for Antibody-Drug Conjugate (ADC) Action
Caption: Mechanism of action for a typical antibody-drug conjugate.
Quantitative Data Summary
While specific yields and efficiencies will vary depending on the peptide sequence, the biomolecule being conjugated, and the reaction conditions, the following table provides representative data from literature for similar bioconjugation processes.
| Parameter | Typical Range/Value | Method of Determination |
| Peptide Synthesis Yield | 10-30% (crude) | Gravimetric analysis |
| S-Mob Deprotection Efficiency | >95% | Mass Spectrometry |
| Free Thiol Recovery | 80-95% | Ellman's Assay |
| Bioconjugation Efficiency | 70-90% | HPLC, Mass Spectrometry |
| Final Conjugate Purity | >95% | HPLC |
Note: This data is illustrative and should be optimized for each specific application.
Troubleshooting
-
Low Peptide Yield: Optimize coupling times and reagents. Consider using pseudoproline dipeptides to overcome difficult sequences.
-
Incomplete S-Mob Deprotection: Increase the reaction time or temperature (up to 40°C) of the cleavage cocktail. Ensure fresh TFA and scavengers are used.
-
Low Free Thiol Content: Perform the deprotection and conjugation steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to a disulfide.
-
Low Conjugation Efficiency: Optimize the pH of the conjugation buffer (pH 7.0-7.5 is ideal for thiol-maleimide reactions). Increase the molar excess of the maleimide-functionalized molecule.
-
Precipitation during Conjugation: If the maleimide compound is poorly soluble in aqueous buffers, increase the percentage of organic co-solvent (e.g., DMSO or DMF).
By following these detailed protocols and considering the provided application notes, researchers can effectively utilize Boc-S-4-methoxybenzyl-L-penicillamine for the development of novel bioconjugates for a wide range of applications in research and drug development.
Application Notes and Protocols for Coupling Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the effective coupling of Boc-S-4-methoxybenzyl-L-penicillamine (Boc-Pen(Mob)-OH) in solid-phase peptide synthesis (SPPS). This sterically hindered amino acid derivative is a valuable building block for introducing penicillamine into peptide sequences, often to create constrained cyclic peptides with enhanced biological activity and stability.
Introduction
Boc-S-4-methoxybenzyl-L-penicillamine is a crucial intermediate in the synthesis of novel pharmaceuticals, including anti-cancer agents and other therapeutic drugs.[1] Its S-4-methoxybenzyl protecting group offers stability during peptide chain elongation and can be readily removed under strong acid conditions, typically during the final cleavage from the resin. The bulky nature of the penicillamine residue, with its dimethylated β-carbon, presents steric challenges during coupling reactions, necessitating optimized protocols to ensure high efficiency and minimize side reactions.
This document outlines standard and optimized coupling methodologies, including the use of carbodiimide and phosphonium/uronium salt-based reagents, to facilitate the successful incorporation of this compound into peptide chains.
Key Considerations for Coupling this compound
Due to the steric hindrance of the penicillamine side chain, the following points should be considered to achieve optimal coupling efficiency:
-
Choice of Coupling Reagent: More reactive coupling reagents are often preferred. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) salts are generally more effective than standard carbodiimide methods (e.g., DCC, DIC) alone for coupling sterically hindered amino acids.
-
Activation Time: A pre-activation step, where the carboxylic acid of this compound is activated with the coupling reagent before addition to the resin-bound amine, can be beneficial.
-
Reaction Time: Extended coupling times may be necessary to drive the reaction to completion.
-
Double Coupling: In cases of incomplete coupling, a second coupling cycle with fresh reagents is a common strategy.
-
Monitoring of Coupling Completion: The ninhydrin (Kaiser) test is essential to confirm the absence of free primary amines on the resin, indicating a complete coupling reaction.
Experimental Protocols
The following are detailed protocols for the coupling of Boc-S-4-methoxybenzyl-L-penicillamine using common coupling reagents in Boc-SPPS. These protocols assume a starting scale of 0.1 to 0.5 mmol on a suitable solid support (e.g., Merrifield resin, PAM resin).
Protocol 1: DIC/HOBt Coupling Method
This is a standard and cost-effective method, but may require longer reaction times or double coupling for a sterically hindered residue like this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-S-4-methoxybenzyl-L-penicillamine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) for in situ neutralization (optional)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then for 20-30 minutes.
-
Washes: Wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).
-
Neutralization (if not using in situ method): Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes. Wash with DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of Boc-S-4-methoxybenzyl-L-penicillamine and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add 3 equivalents of DIC to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for completion.
-
Post-Coupling Washes: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping (Optional): If the ninhydrin test is positive, cap any unreacted amines with acetic anhydride/DIPEA in DMF.
-
Repeat or Proceed: If the coupling was incomplete (positive ninhydrin test), repeat steps 5-7 (double coupling). If complete, proceed to the next deprotection and coupling cycle.
Protocol 2: HBTU/DIPEA Coupling Method
This method utilizes a more reactive uronium salt-based coupling reagent and is generally more efficient for hindered amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-S-4-methoxybenzyl-L-penicillamine
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Follow steps 1-4 from Protocol 1 for resin swelling, deprotection, and washes.
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of Boc-S-4-methoxybenzyl-L-penicillamine, 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Post-Coupling: Follow steps 6-9 from Protocol 1.
Quantitative Data Summary
While specific yields for the coupling of this compound are not extensively reported in comparative studies, the following table provides a general expectation of coupling efficiency based on the known reactivity of the coupling reagents with sterically hindered amino acids.
| Coupling Method | Reagent Equivalents (AA:Reagent:Base) | Typical Coupling Time | Expected Efficiency | Notes |
| DIC/HOBt | 1 : 1 : - (or in situ neutralization) | 2 - 4 hours | Moderate to High | May require double coupling for quantitative results. |
| HBTU/DIPEA | 1 : 0.95 : 2 | 1 - 2 hours | High | Generally provides good results with hindered residues. |
| HATU/DIPEA | 1 : 0.95 : 2 | 1 - 2 hours | Very High | Often used for particularly difficult couplings. |
| PyBOP/DIPEA | 1 : 1 : 2 | 1 - 2 hours | High | A reliable alternative to HBTU/HATU. |
Efficiency is a qualitative measure based on the likelihood of achieving a negative ninhydrin test after a single coupling.
Diagrams
References
Application Notes and Protocols for Incorporating Boc-L-Pen(4-MeOBzl)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Pen(4-MeOBzl)-OH is a protected amino acid derivative of Penicillamine, a molecule of significant interest in medicinal chemistry and drug development. Its unique gem-dimethyl substitution on the β-carbon introduces conformational constraints and steric bulk into a peptide sequence. Penicillamine-containing peptides are notably explored for their metal-chelating properties, particularly in the context of copper chelation therapy for conditions like Wilson's disease.[1][2][3]
These application notes provide a comprehensive guide to successfully incorporate this sterically hindered amino acid into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Challenges and Considerations
The primary challenge in incorporating Boc-L-Pen(4-MeOBzl)-OH lies in its steric hindrance. The bulky nature of the penicillamine side chain can significantly impede the coupling reaction, leading to lower yields and incomplete reactions when using standard coupling reagents. Therefore, the use of more potent activating agents is crucial for efficient peptide bond formation.
Key Experimental Protocols
This section outlines the detailed methodologies for the key steps in the incorporation of Boc-L-Pen(4-MeOBzl)-OH.
Resin Preparation and First Amino Acid Loading
Standard commercially available resins for Boc-SPPS, such as Merrifield or PAM resins, can be utilized. The first amino acid is typically attached to the resin via its cesium salt to minimize racemization.
Protocol:
-
Swell the resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB) in dichloromethane (DCM) for 1 hour.
-
Prepare the cesium salt of the C-terminal Boc-protected amino acid.
-
Add the Boc-amino acid cesium salt (2.0 eq) to the swollen resin in dimethylformamide (DMF).
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
Boc-SPPS Cycle for Peptide Elongation
The following protocol details a single cycle of deprotection and coupling for extending the peptide chain.
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Coupling of Standard Amino Acids:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3.0 eq) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor the coupling completion using a qualitative ninhydrin test (Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Coupling of Boc-L-Pen(4-MeOBzl)-OH
Due to its steric hindrance, a more potent coupling reagent and potentially longer reaction times are recommended.
Protocol:
-
Follow the standard Boc-SPPS cycle for deprotection and neutralization.
-
Coupling:
-
In a separate vessel, dissolve Boc-L-Pen(4-MeOBzl)-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.
-
Add DIEA (6.0 eq) to the solution and allow for a brief pre-activation (2-5 minutes).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours. Double coupling may be necessary.
-
Monitor the reaction progress with the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all protecting groups, including the Boc group and the 4-MeOBzl group from the penicillamine side chain. The 4-MeOBzl group is labile to strong acids like TFA. A scavenger cocktail is essential to prevent side reactions with sensitive residues.
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis. Actual yields may vary depending on the specific peptide sequence and synthesis scale.
Table 1: Coupling Efficiency of Sterically Hindered vs. Non-Hindered Amino Acids
| Amino Acid Derivative | Coupling Reagent | Coupling Time (h) | Representative Yield (%) |
| Boc-Ala-OH | HBTU/DIEA | 1 | >99% |
| Boc-Val-OH | HBTU/DIEA | 1.5 | ~98% |
| Boc-L-Pen(4-MeOBzl)-OH | HATU/HOAt/DIEA | 2-4 | >95% |
Yields are estimated based on qualitative ninhydrin testing and final peptide purity.
Table 2: Cleavage and Deprotection Conditions and Efficiency
| Cleavage Cocktail | Reaction Time (h) | Target Protecting Groups | Estimated Cleavage Efficiency (%) |
| 95% TFA / 5% H₂O | 2 | Boc, tBu | >95% |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 2-4 | Boc, 4-MeOBzl, tBu | >90% |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | 2-4 | Boc, 4-MeOBzl, tBu, and others | >95% |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of incorporating Boc-L-Pen(4-MeOBzl)-OH into a peptide sequence using Boc-SPPS.
Caption: Boc-SPPS workflow for peptide synthesis.
Signaling Pathway: Copper Chelation in Wilson's Disease
This diagram illustrates the mechanism of action of a penicillamine-containing peptide in the treatment of Wilson's disease. The genetic defect in the ATP7B protein leads to copper accumulation.[4][5] The penicillamine residue in the peptide chelates the excess copper, facilitating its excretion.[3][6]
Caption: Copper chelation by a penicillamine peptide.
References
Application Notes and Protocols: Boc-S-4-methoxybenzyl-L-penicillamine as a Chiral Ligand in Synthesis
Researchers, scientists, and drug development professionals will find herein a detailed overview of Boc-S-4-methoxybenzyl-L-penicillamine, with a focus on its potential applications as a chiral ligand in asymmetric synthesis. While primarily utilized as a protected amino acid in peptide synthesis, its inherent chirality and functional groups suggest potential for broader applications.
Introduction
Boc-S-4-methoxybenzyl-L-penicillamine is a derivative of the amino acid L-penicillamine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 4-methoxybenzyl (Mob) protecting group on the sulfur atom. This compound is a valuable building block in solid-phase peptide synthesis, where the protecting groups prevent unwanted side reactions.[1] Beyond this primary application, its stereogenic center and the presence of potential coordinating atoms (N, S, O) make it an interesting candidate for use as a chiral ligand in asymmetric catalysis.
Potential Applications in Asymmetric Synthesis
The structural features of Boc-S-4-methoxybenzyl-L-penicillamine allow for its potential use in various metal-catalyzed asymmetric reactions. The nitrogen of the Boc-protected amine and the sulfur of the protected thiol could coordinate to a metal center, forming a chiral environment that can induce enantioselectivity in a variety of transformations.
Logical Workflow for Ligand Application
Caption: General workflow for the application of Boc-S-4-methoxybenzyl-L-penicillamine as a chiral ligand.
Proposed Experimental Protocols
The following are hypothetical protocols for the application of Boc-S-4-methoxybenzyl-L-penicillamine as a chiral ligand in two common asymmetric reactions. These protocols are based on established methodologies for similar chiral ligands and would require optimization.
Asymmetric Aldol Reaction
This protocol outlines a potential method for a copper-catalyzed asymmetric aldol reaction.
Experimental Workflow
Caption: Proposed workflow for a copper-catalyzed asymmetric aldol reaction.
Protocol:
-
Ligand-Metal Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Boc-S-4-methoxybenzyl-L-penicillamine (0.12 mmol) and Cu(OAc)₂ (0.10 mmol) in anhydrous THF (5 mL). Stir the solution at room temperature for 1 hour to facilitate the in-situ formation of the chiral copper complex.
-
Reaction Mixture: Cool the solution to -78 °C. To this, add the aldehyde substrate (1.0 mmol) followed by the dropwise addition of the silyl enol ether (1.2 mmol).
-
Reaction Progression: Stir the reaction mixture at -78 °C for 6 hours. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Workup and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Hypothetical Data Table:
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Acetone silyl enol ether | TBD | TBD |
| 2 | 4-Nitrobenzaldehyde | Acetophenone silyl enol ether | TBD | TBD |
| 3 | Cyclohexanecarboxaldehyde | Cyclohexanone silyl enol ether | TBD | TBD |
| TBD: To be determined experimentally. |
Asymmetric Michael Addition
This protocol describes a potential method for a zinc-catalyzed asymmetric Michael addition.
Experimental Workflow
Caption: Proposed workflow for a zinc-catalyzed asymmetric Michael addition.
Protocol:
-
Ligand-Metal Complex Formation: In a dry reaction vial under an inert atmosphere, combine Boc-S-4-methoxybenzyl-L-penicillamine (0.06 mmol) and Zn(OTf)₂ (0.05 mmol) in anhydrous dichloromethane (2 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Mixture: Add the malonate ester (0.5 mmol) to the solution, followed by the nitroalkene (0.6 mmol).
-
Initiation: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol).
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified Michael adduct by chiral HPLC.
Hypothetical Data Table:
| Entry | Nitroalkene | Malonate Ester | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | Diethyl malonate | TBD | TBD |
| 2 | 1-Nitrocyclohexene | Dimethyl malonate | TBD | TBD |
| 3 | (E)-2-Nitro-1-phenylprop-1-ene | Dibenzyl malonate | TBD | TBD |
| TBD: To be determined experimentally. |
Conclusion
Boc-S-4-methoxybenzyl-L-penicillamine holds promise as a chiral ligand in asymmetric synthesis due to its inherent chirality and the presence of coordinating heteroatoms. The provided hypothetical protocols for asymmetric aldol and Michael addition reactions serve as a starting point for researchers to explore its catalytic potential. Experimental validation and optimization of reaction conditions are crucial to determine the efficacy of this ligand in inducing enantioselectivity. Further research in this area could expand the toolbox of chiral ligands available for the synthesis of enantiomerically pure compounds, which are of significant importance in the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols: Boc-S-4-methoxybenzyl-L-penicillamine in Antioxidant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-S-4-methoxybenzyl-L-penicillamine is a derivative of L-penicillamine, a compound structurally related to the amino acid cysteine. While primarily utilized as a protected building block in peptide synthesis to prevent unwanted side reactions of the thiol group, its structural similarity to known antioxidants such as D-penicillamine and bucillamine suggests a potential, yet underexplored, role in antioxidant research. The core structure of penicillamine is known to participate in redox reactions and metal chelation, key mechanisms in combating oxidative stress.
These application notes provide a hypothetical framework for investigating the antioxidant potential of Boc-S-4-methoxybenzyl-L-penicillamine, drawing upon established methodologies and the known activities of related compounds. The protocols outlined below are standard assays for evaluating antioxidant capacity and can be adapted for the specific investigation of this compound.
Postulated Mechanism of Antioxidant Action
The antioxidant activity of penicillamine derivatives is often attributed to two primary mechanisms:
-
Metal Ion Chelation: D-penicillamine is a well-known chelating agent, particularly for copper ions.[1] By sequestering pro-oxidant metal ions like copper (Cu²⁺) and iron (Fe²⁺), it can prevent their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. The sulfur and nitrogen atoms in the penicillamine backbone are crucial for this chelating activity.
-
Radical Scavenging: Although the thiol group in Boc-S-4-methoxybenzyl-L-penicillamine is protected by a 4-methoxybenzyl group, deprotection under certain biological conditions could expose a free thiol. This free thiol group can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from antioxidant assays to characterize the efficacy of Boc-S-4-methoxybenzyl-L-penicillamine. Values for the known antioxidant, Trolox, are provided for comparison.
| Assay | Parameter | Boc-S-4-methoxybenzyl-L-penicillamine | Trolox (Reference) |
| DPPH Radical Scavenging | IC₅₀ (µM) | To be determined | ~ 25 µM |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µM) | To be determined | ~ 1.5 |
| ABTS Radical Scavenging | TEAC (Trolox Equivalent Antioxidant Capacity) | To be determined | 1.0 |
| Metal Chelating Activity | IC₅₀ (µM) for Fe²⁺ | To be determined | N/A |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
Boc-S-4-methoxybenzyl-L-penicillamine
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of Boc-S-4-methoxybenzyl-L-penicillamine and Trolox in methanol (e.g., 10, 25, 50, 100, 200 µM).
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Boc-S-4-methoxybenzyl-L-penicillamine
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Prepare a series of dilutions of Boc-S-4-methoxybenzyl-L-penicillamine in a suitable solvent.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 100 to 1000 µM).
-
In a 96-well microplate, add 20 µL of the test compound, standard, or blank (solvent) to respective wells.
-
Add 180 µL of the pre-warmed FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value for the test compound by comparing its absorbance to the standard curve of FeSO₄. The results are expressed as µM of Fe(II) equivalents per µM of the test compound.
Conclusion
While Boc-S-4-methoxybenzyl-L-penicillamine is primarily a synthetic intermediate, its core penicillamine structure warrants investigation into its potential antioxidant properties. The protocols and frameworks provided here offer a starting point for researchers interested in exploring this potential application. Any observed activity would likely be linked to metal chelation or radical scavenging upon deprotection of the thiol group. Further studies would be necessary to confirm these hypotheses and to evaluate the compound's efficacy and mechanism of action in more complex biological systems.
References
Troubleshooting & Optimization
Technical Support Center: Boc-S-4-methoxybenzyl-L-penicillamine
Welcome to the technical support center for Boc-S-4-methoxybenzyl-L-penicillamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis and use of this valuable amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Boc-S-4-methoxybenzyl-L-penicillamine?
A1: Boc-S-4-methoxybenzyl-L-penicillamine is a crucial building block in solid-phase peptide synthesis (SPPS) and the development of therapeutic peptides. The Boc (tert-butyloxycarbonyl) group protects the amine, while the 4-methoxybenzyl (Mob) group protects the thiol of the penicillamine side chain. This dual protection allows for the controlled and sequential formation of peptide bonds without unwanted side reactions.
Q2: Why is the 4-methoxybenzyl (Mob) group used for protecting the thiol of penicillamine?
A2: The 4-methoxybenzyl (Mob) protecting group is favored for its stability under the mildly acidic conditions used to remove the Boc group. It is, however, readily cleaved under stronger acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of a scavenger, allowing for orthogonal deprotection strategies in complex peptide synthesis.
Q3: What are the common challenges when working with Boc-S-4-methoxybenzyl-L-penicillamine?
A3: Common challenges include incomplete S-alkylation leading to low yields, side reactions such as over-alkylation or oxidation of the thiol, difficulties in purification, and premature deprotection of either the Boc or Mob group.
Troubleshooting Guide
Low Reaction Yield
Issue: The yield of Boc-S-4-methoxybenzyl-L-penicillamine is consistently low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete S-alkylation | - Optimize Base: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the thiol, while a strong base can lead to side reactions. Consider using a milder base like diisopropylethylamine (DIPEA) or sodium bicarbonate. - Increase Reactant Equivalents: A modest excess (1.1-1.5 equivalents) of 4-methoxybenzyl chloride can drive the reaction to completion. - Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may benefit from gentle heating, while others require cooling to minimize side reactions. |
| Degradation of Starting Material or Product | - Inert Atmosphere: Penicillamine's thiol group is susceptible to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. - Solvent Purity: Use anhydrous and deoxygenated solvents to prevent unwanted side reactions. |
| Inefficient Boc Protection | - Optimize Boc-Anhydride Equivalents: Use a slight excess of Di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 equivalents). - pH Control: Maintain the pH of the reaction mixture in the recommended range for Boc protection (typically pH 9-10) to ensure efficient reaction with the amine group. |
Purification Challenges
Issue: Difficulty in purifying the final product from starting materials and byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Chromatography Optimization: Develop a gradient elution method for flash column chromatography. A common solvent system is a gradient of ethyl acetate in hexanes. For more challenging separations, consider reverse-phase HPLC. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Presence of Di-S-alkylated Product | - Stoichiometry Control: Carefully control the stoichiometry of 4-methoxybenzyl chloride to minimize the formation of the di-S-alkylated byproduct. |
| Unreacted Starting Material | - Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before workup. |
Experimental Protocols
Protocol 1: Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine
This protocol outlines a general two-step, one-pot procedure for the synthesis.
Materials:
-
L-Penicillamine
-
4-Methoxybenzyl chloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
S-Alkylation:
-
Dissolve L-penicillamine (1.0 eq) in a mixture of water and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) in portions while stirring.
-
Slowly add a solution of 4-methoxybenzyl chloride (1.1 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
-
Boc Protection:
-
Once the S-alkylation is complete, cool the reaction mixture back to 0 °C.
-
Add a solution of (Boc)₂O (1.2 eq) in dichloromethane.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted 4-methoxybenzyl chloride.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Deprotection of the Mob Group
Materials:
-
Boc-S-4-methoxybenzyl-L-penicillamine derivative
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Anisole (scavenger)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Boc-S-4-methoxybenzyl-L-penicillamine derivative (1.0 eq) in anhydrous DCM.
-
Add a scavenger such as TIS or anisole (5-10% v/v).
-
Add TFA (typically 25-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene or precipitate the product by adding cold diethyl ether to remove excess TFA.
-
Collect the deprotected product by filtration or further purification if necessary.
Technical Support Center: Boc-Protected Penicillamine in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected penicillamine in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard protecting group for the thiol side chain of Boc-penicillamine in SPPS?
A1: The most commonly used protecting group for the thiol side chain of Boc-penicillamine is the 4-methylbenzyl (4-MeBzl or pMeBzl) group. This protecting group is stable to the repetitive TFA treatments used for Boc-deprotection but can be cleaved with strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage step.
Q2: What are the main challenges and side reactions associated with using Boc-Pen(4-MeBzl)-OH in SPPS?
A2: The primary challenges and side reactions when using Boc-Pen(4-MeBzl)-OH in SPPS include:
-
Racemization: The α-carbon of penicillamine is prone to epimerization during activation and coupling, especially with carbodiimide-based reagents.
-
Steric Hindrance: The bulky β,β-dimethyl group of penicillamine can lead to slow or incomplete coupling reactions.
-
Side Reactions during HF Cleavage: The final cleavage with anhydrous HF can generate reactive carbocations that may lead to unwanted modifications of the penicillamine residue or other sensitive amino acids in the peptide sequence.
-
Disulfide Bridge Scrambling: The β,β-dimethyl groups provide steric hindrance that can slow down disulfide bond reshuffling, which can be advantageous for stability. However, incorrect disulfide bond formation can still occur if multiple cysteine or penicillamine residues are present.[1]
Troubleshooting Guide
Problem 1: Low Coupling Yield or Incomplete Reaction with Boc-Pen(4-MeBzl)-OH
Possible Cause: The steric hindrance from the β,β-dimethyl group of penicillamine can significantly slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.
Solutions:
-
Extended Coupling Time: Double the standard coupling time for Boc-Pen(4-MeBzl)-OH. Monitor the reaction progress using a qualitative test like the Kaiser test to ensure completion.
-
Use of More Potent Coupling Reagents: While carbodiimides like DCC or DIC with HOBt are common, for sterically hindered amino acids like penicillamine, more potent activating agents can be beneficial. Consider using HBTU or HATU with a non-nucleophilic base like DIPEA. However, be mindful that these can increase the risk of racemization.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier. This should be done cautiously as it can also increase the risk of side reactions, including racemization.
Experimental Protocol: Optimized Coupling of Boc-Pen(4-MeBzl)-OH
-
Pre-activation: In a separate vessel, dissolve Boc-Pen(4-MeBzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated mixture to the resin and couple for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, DCM, and methanol before proceeding to the next deprotection step.
Problem 2: Racemization of the Penicillamine Residue
Possible Cause: The activation of the carboxylic acid of Boc-Pen(4-MeBzl)-OH makes the α-proton more acidic and susceptible to abstraction by base, leading to racemization. This is a known issue for cysteine and its derivatives.[2]
Solutions:
-
Choice of Coupling Reagent: Carbodiimide-mediated couplings (DCC or DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are generally preferred to minimize racemization.[2] Avoid pre-activation with strong bases for extended periods.
-
Control of Base Stoichiometry: When using coupling reagents that require a base (e.g., HBTU, HATU), use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine and ensure the stoichiometry is carefully controlled. Use the minimum amount of base required to facilitate the reaction.
-
Use of Less Polar Solvents: Performing the coupling in less polar solvents, such as a mixture of DCM and DMF, can sometimes reduce the rate of racemization.[2]
Quantitative Data on Racemization of S-Protected Cysteine Derivatives:
| S-Protecting Group | Nucleophile/Base | Solvent | % Epimerization | Reference |
| Trityl (Trt) | Butylamine | MeCN | <1% | [3] |
| Acetamidomethyl (Acm) | Butylamine | MeCN | <1% | [3] |
| tert-Butyl (tBu) | Butylamine | MeCN | Not Detected | [3] |
| S-tert-Butylthio (StBu) | Butylamine | MeCN | Not Detected | [3] |
| Benzyl (Bn) | Butylamine | MeCN | Not Detected | [3] |
| Methoxybenzyl (Mob) | Butylamine | MeCN | Not Detected | [3] |
This data suggests that with appropriate conditions, epimerization can be minimized for sterically hindered thiol-protected amino acids.
Problem 3: Side-Product Formation During Final HF Cleavage
Possible Cause: The strong acid used for cleavage (anhydrous HF) removes the Boc and 4-MeBzl protecting groups, generating reactive carbocations (tert-butyl and 4-methylbenzyl cations). These can reattach to the deprotected thiol group of penicillamine or other nucleophilic residues like tryptophan and methionine.
Solutions:
-
Use of Scavengers: It is crucial to use a "scavenger cocktail" in the cleavage mixture to trap these reactive carbocations. A common scavenger for this purpose is p-cresol or anisole.
-
Low-High HF Cleavage Protocol: For peptides particularly sensitive to side reactions, a two-step "low-high" HF cleavage procedure is recommended. The "low HF" step uses a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (DMS) to remove the more acid-labile protecting groups under milder conditions. The subsequent "high HF" step uses a higher concentration of HF to cleave the more resistant protecting groups and the peptide from the resin.
Experimental Protocol: High HF Cleavage with Scavengers
-
Preparation: Place the dried peptide-resin in a suitable HF cleavage apparatus.
-
Scavenger Addition: For each gram of peptide-resin, add 1.0 mL of p-cresol (or anisole) as a scavenger.
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath and distill the required amount of anhydrous HF (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Wash the precipitate several times with cold ether to remove the scavengers.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
Visualizations
Caption: Mechanism of racemization of Boc-penicillamine during peptide coupling.
Caption: Side reactions during HF cleavage and their prevention using scavengers.
Caption: Troubleshooting workflow for low coupling yield of Boc-penicillamine.
References
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Group Removal
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is acid-labile, and its removal requires a sufficiently strong acid.[1][2] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. The cleavage of N-Boc has been shown to have a second-order dependence on the acid concentration.[1]
-
Reaction Time and Temperature: The deprotection reaction may require more time or a higher temperature to reach completion, depending on the substrate and specific conditions.[3][4]
-
Steric Hindrance: A sterically hindered Boc-protected amine may require harsher conditions for complete removal.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is commonly used, but other solvents like methanol or dioxane can also be employed.[5]
-
Acid Consumption: If the substrate contains other basic functional groups, they may consume the acid, reducing its effective concentration for Boc removal.
Q2: How can I monitor the progress of my Boc deprotection reaction?
Effective reaction monitoring is crucial to determine the endpoint and avoid unnecessary exposure to harsh conditions. Common methods include:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to check for the disappearance of the starting material and the appearance of the product.[6]
-
Mass Spectrometry (MS): Direct analysis by mass spectrometry can provide real-time data on the conversion of the starting material to the product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic t-butyl peak of the Boc group, which appears around 1.5 ppm.[6]
-
Infrared (IR) Spectroscopy: While the -NH₂ peak can be difficult to observe reliably, the disappearance of the Boc carbonyl stretch can be monitored.[6]
Q3: What are common side reactions during Boc deprotection, and how can they be minimized?
The primary side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction.[1][2] This can lead to the formation of undesirable by-products.
-
Alkylation: Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible to alkylation by the t-Bu⁺ cation.[1][2]
-
Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), trifluoroacetyl esters or amides can form, especially if trifluoroacetic anhydride is present as an impurity. Adding a small amount of water (e.g., 5%) to the TFA can help prevent this.
To minimize these side reactions, the use of "scavengers" is highly recommended.
Q4: When should I use scavengers, and which ones are appropriate?
Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation. They should be used whenever the substrate contains nucleophilic functional groups prone to alkylation.
Troubleshooting Guide
Problem: Incomplete Boc removal observed by TLC/LC-MS.
| Potential Cause | Suggested Solution |
| Insufficient acid concentration or strength. | Increase the concentration of the acid (e.g., use neat TFA instead of a solution in DCM).[5] Consider a stronger acid if necessary. |
| Short reaction time. | Increase the reaction time and monitor progress by TLC or LC-MS every 30-60 minutes.[4] |
| Low reaction temperature. | If the reaction is sluggish at room temperature, consider gentle heating, but be mindful of potential side reactions. |
| Steric hindrance around the Boc group. | Employ harsher conditions, such as higher acid concentration or elevated temperature.[3] |
| Inappropriate solvent. | Ensure the solvent is appropriate for the reaction. DCM is a common choice, but others like methanol with HCl can also be effective.[5] |
Quantitative Data Summary
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM or neat | Dichloromethane (DCM) | Most common and effective reagent.[5] Can form an azeotrope with water.[7] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol | Dioxane, Methanol | A good alternative to TFA, often resulting in a cleaner reaction.[5][8] |
| Oxalyl Chloride in Methanol | 1-3 equivalents | Methanol | A mild method for selective deprotection at room temperature.[9] |
| Thermal Deprotection | 150-240 °C | TFE, MeOH, THF, Toluene | An alternative for acid-sensitive substrates. Efficiency depends on the solvent and temperature.[3] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Functional Group(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5-5% |
| Anisole | Electron-rich aromatics (e.g., Tryptophan) | 5-10% |
| Thioanisole | Sulfur-containing residues (e.g., Methionine) | 5-10% |
| 1,2-Ethanedithiol (EDT) | Thiols (e.g., Cysteine) | 2.5-5% |
| Water | General, helps suppress trifluoroacetylation | ~5% |
Experimental Protocols
Standard Protocol for Boc Deprotection using TFA/DCM
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (if necessary): If the substrate contains sensitive functional groups, add the appropriate scavenger (e.g., triisopropylsilane, 2.5-5% v/v).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.
-
The resulting product is often obtained as a TFA salt. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution or a tertiary amine like triethylamine).
-
Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: General workflow for Boc deprotection and troubleshooting.
Caption: Mechanism of Boc deprotection and the role of scavengers.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. BOC deprotection [ja.bzchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. microsaic.com [microsaic.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 4-Methoxybenzyl (PMB) Protecting Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 4-methoxybenzyl (PMB) protecting group.
Troubleshooting Guides & FAQs
1. General Stability & Handling
Q: How stable is the PMB group to common synthetic reagents?
A: The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols, amines, thiols, and other nucleophilic functional groups due to its general stability under many reaction conditions.[1][2] It is stable to basic conditions, making it compatible with reactions involving organometallics, enolates, and various hydrolytic conditions. However, it is sensitive to strongly acidic and oxidative conditions.
2. Deprotection Issues
Q: My PMB deprotection with DDQ is sluggish or incomplete. What can I do?
A: Sluggish 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) reactions can be due to several factors:
-
Moisture: Ensure the reaction is performed under anhydrous conditions, as water can interfere with the reaction. However, in many standard protocols, a mixture of dichloromethane and water or a pH 7 buffer is used, so the role of water can be substrate-dependent.[3]
-
DDQ Quality: Use freshly opened or purified DDQ, as its activity can diminish over time.
-
Solvent: Dichloromethane (DCM) is the most common solvent. Ensure it is dry and of sufficient quality.
-
Temperature: While most DDQ deprotections are run at 0 °C to room temperature, gentle heating may be required for less reactive substrates.
-
Photoirradiation: The efficiency of DDQ cleavage of benzyl-type ethers can be substantially improved by exposure to long-wavelength UV light.[4] Differences in ambient laboratory lighting might contribute to variability in reaction outcomes.
Q: I am observing unexpected side products during DDQ-mediated deprotection. What are they and how can I avoid them?
A: The primary byproducts of DDQ deprotection are 4-methoxybenzaldehyde and the reduced hydroquinone.[3] However, the intermediate 4-methoxybenzyl cation is electrophilic and can be trapped by nucleophiles present in the substrate or reaction mixture, leading to unwanted side products.
-
Electron-rich substrates: Dienes, trienes, or other electron-rich functionalities in your molecule can react with DDQ.[2]
-
Scavengers: The addition of a nucleophilic scavenger, such as a thiol, can help trap the 4-methoxybenzyl cation and prevent it from reacting with your substrate.[3]
Q: My substrate is acid-sensitive. Which deprotection methods should I avoid, and what are the alternatives?
A: Avoid strong Brønsted acids like neat trifluoroacetic acid (TFA), hydrochloric acid (HCl), and strong Lewis acids like aluminum chloride (AlCl₃).[2]
Recommended alternatives for acid-sensitive substrates:
-
Oxidative Deprotection: DDQ or cerium(IV) ammonium nitrate (CAN) are excellent choices as they are performed under neutral or near-neutral conditions.
-
Hydrogenolysis: While PMB ethers can be cleaved by hydrogenation (e.g., H₂, Pd/C), this method is generally slower than for unsubstituted benzyl ethers and may not be suitable if other reducible functional groups are present.[2]
Q: Can I selectively deprotect a PMB group in the presence of other protecting groups?
A: Yes, the PMB group offers excellent orthogonality with several common protecting groups.
-
Benzyl (Bn) Ethers: PMB ethers can be selectively cleaved under oxidative conditions (DDQ, CAN) in the presence of benzyl ethers.[2] Conversely, benzyl ethers can be selectively removed by hydrogenolysis in the presence of PMB ethers.
-
Silyl Ethers (TBS, TIPS): PMB ethers can typically be removed with DDQ or CAN without affecting silyl ethers.[2] However, strong acidic conditions used for PMB removal will likely cleave silyl ethers.
-
Boc-Carbamates: Acid-labile Boc groups will be cleaved by the acidic conditions used for PMB removal (e.g., TFA).[2] Oxidative deprotection of PMB with DDQ is compatible with Boc groups.[2]
-
Esters (Acetate, Benzoate): PMB ethers can be selectively cleaved under oxidative or mild acidic conditions in the presence of ester functionalities.[2]
3. Protection Issues
Q: My PMB protection reaction using PMB-Cl and a base is not going to completion. What are some troubleshooting steps?
A: Incomplete protection via the Williamson ether synthesis can be addressed by:
-
Base: Ensure a sufficiently strong base is used to fully deprotonate the alcohol. Sodium hydride (NaH) is common, but stronger bases like n-butyllithium (nBuLi) can also be used.[3]
-
Solvent: Aprotic polar solvents like THF or DMF are generally effective.[3]
-
Temperature: While often performed at 0 °C to room temperature, gentle heating may be necessary for hindered alcohols.
-
Additive: Catalytic amounts of tetrabutylammonium iodide (TBAI) can accelerate sluggish reactions.[3]
-
Alternative Reagents: For hindered alcohols or base-sensitive substrates, consider using PMB-trichloroacetimidate with a catalytic amount of acid.[3]
Quantitative Data Summary
Table 1: Comparison of Common PMB Deprotection Methods
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Compatible Protecting Groups | Incompatible Functional Groups |
| DDQ | 1.1-1.5 equiv. DDQ, CH₂Cl₂/H₂O, 0 °C to RT | High selectivity, neutral conditions | Expensive, can react with electron-rich groups, byproduct removal can be difficult | Bn, TBS, TIPS, Ac, Bz, MOM, THP | Dienes, activated arenes |
| CAN | 2-3 equiv. CAN, CH₃CN/H₂O, 0 °C | Inexpensive, effective | Requires stoichiometric amounts, acidic byproduct | Bn, silyl ethers, esters | Acid-sensitive groups, some oxidizable groups |
| TFA | 10-50% TFA in CH₂Cl₂, RT | Fast, simple workup | Harshly acidic, not selective over other acid-labile groups | Bn, esters | Boc, TBS, acetals |
| TfOH | 0.5 equiv. TfOH, CH₂Cl₂, RT, 15 min | Very fast, catalytic amounts possible | Very strong acid, can cause side reactions | Bn, some silyl ethers | Acid-labile groups |
| Hydrogenolysis | H₂, Pd/C or Pd(OH)₂, various solvents | Mild, neutral conditions | Slower than for Bn, can reduce other functional groups | Silyl ethers, esters, Boc | Alkenes, alkynes, nitro groups, other benzyl-type groups |
Experimental Protocols
Protocol 1: General Procedure for PMB Protection of an Alcohol
-
Dissolve the alcohol (1.0 equiv) in a mixture of THF and DMF (e.g., 10:3 v/v).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0-4.0 equiv) portion-wise.
-
Stir the mixture at 0 °C until gas evolution ceases (typically 30 minutes).
-
Slowly add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.5-2.0 equiv) or p-methoxybenzyl bromide (PMB-Br, 1.5-2.0 equiv) in THF.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for PMB Deprotection using DDQ
-
Dissolve the PMB-protected compound (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 to 10:1 v/v) or a pH 7 phosphate buffer.[3]
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 equiv) portion-wise as a solid. The solution will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The reduced DDQ (hydroquinone) is often less soluble and may precipitate or can be removed on silica gel.
Protocol 3: General Procedure for PMB Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the PMB-protected compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, typically 10-50% v/v) at room temperature.[2] A cation scavenger like anisole or triethylsilane can be added to prevent side reactions.
-
Stir the reaction at room temperature for 1-5 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision tree for selecting a PMB deprotection method.
Caption: Experimental workflow for DDQ-mediated PMB deprotection.
References
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to aspartimide formation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis, and I suspect aspartimide formation. How can I confirm this?
Answer:
Aspartimide formation is a common side reaction in Fmoc-based SPPS, leading to a variety of impurities that can be challenging to separate from the target peptide.[1] Here’s how you can approach the identification of these impurities:
1. Understand the Byproducts:
Aspartimide formation leads to a cascade of related impurities. The initial cyclic aspartimide intermediate can undergo epimerization and subsequent ring-opening by hydrolysis or aminolysis (e.g., by piperidine), resulting in:
-
D/L-α-peptides (epimerized): These have the same mass as the target peptide but different stereochemistry at the Asp residue.
-
D/L-β-peptides (epimerized): These are constitutional isomers where the peptide bond is formed with the β-carboxyl group of the aspartic acid. They also have the same mass as the target peptide.
-
D/L-α- and β-piperidide adducts: These result from the nucleophilic attack of piperidine on the aspartimide ring and will have a corresponding mass increase.
2. Analytical Methods for Detection:
-
High-Performance Liquid Chromatography (HPLC):
-
Aspartimide-related impurities often have similar retention times to the desired peptide, making their separation difficult.[1]
-
The cyclic aspartimide byproduct typically elutes slightly later than the target peptide.[2]
-
Look for clusters of peaks around your main product peak, which may correspond to the various isomers.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful tool for identifying these byproducts.
-
Isomers (α- and β-peptides) will have the same molecular weight as the target peptide, so their identification relies on chromatographic separation and fragmentation analysis.
-
Piperidide adducts will show a characteristic mass increase corresponding to the addition of a piperidine molecule.
-
Experimental Protocol: LC-MS Analysis of Potential Aspartimide Impurities
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan to identify the molecular weights of all eluting species.
-
Look for ions corresponding to the expected mass of the target peptide and potential piperidide adducts.
-
If available, use tandem mass spectrometry (MS/MS) to fragment the ions of interest. The fragmentation pattern can help distinguish between α- and β-aspartyl peptides.
-
Problem: My peptide synthesis is plagued by aspartimide formation. What are the primary causes?
Answer:
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[2] Several factors can promote this undesirable side reaction during Fmoc-SPPS:
-
Peptide Sequence: The amino acid C-terminal to the aspartic acid residue has the most significant impact. Sterically unhindered amino acids are more prone to facilitate aspartimide formation. The propensity for aspartimide formation generally follows this trend: Asp-Gly >> Asp-Arg ≥ Asp-Asp > Asp-Asn.[3]
-
Fmoc-Deprotection Conditions: The repeated exposure to the basic conditions required for Fmoc group removal is a primary driver of aspartimide formation.[1]
-
Base: Strong bases like piperidine promote the reaction.[4]
-
Temperature: Elevated temperatures during deprotection can accelerate aspartimide formation.
-
-
Aspartic Acid Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[5]
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common aspartimide-prone sequences?
A1: The sequence immediately following the aspartic acid residue is the most critical factor. The most problematic sequences include:
-
Asp-Gly: This is the most notorious sequence due to the lack of steric hindrance from the glycine residue.[5]
-
Asp-Asn
-
Asp-Arg
-
Asp-Asp
-
Asp-Ser
-
Asp-Ala
-
Asp-Cys
-
Asp-Thr
A systematic study using the model peptide H-Val-Lys-Asp-Xaa-Tyr-Ile-OH found that significant byproduct formation occurred when Xaa was Asp(OtBu), Arg(Pbf), Asn(Mtt), and unprotected Thr.
Q2: How can I prevent or minimize aspartimide formation during my synthesis?
A2: Several strategies can be employed to mitigate aspartimide formation, ranging from modifying synthesis conditions to using specialized reagents.
1. Modification of Fmoc-Deprotection Conditions:
-
Use of Weaker Bases: Replacing piperidine with a weaker base like morpholine can significantly reduce aspartimide formation. However, this may require longer deprotection times.[3]
-
Addition of Acidic Additives: Adding a small amount of an organic acid to the piperidine deprotection solution can suppress the side reaction.[3]
Experimental Protocol: Modified Fmoc-Deprotection with Formic Acid
-
Prepare a 0.1 M solution of formic acid in 30% piperidine in DMF.
-
Use this solution for all Fmoc deprotection steps in your synthesis protocol.
-
Maintain standard deprotection times (e.g., 2 x 10 minutes).
-
2. Use of Sterically Hindered Asp Side-Chain Protecting Groups:
Increasing the steric bulk of the aspartic acid side-chain protecting group can effectively shield the β-carboxyl group from intramolecular attack.
| Protecting Group | Relative Aspartimide Formation | Notes |
| OtBu (tert-butyl) | High | Standard, but often insufficient for problematic sequences.[3] |
| OMpe (3-methylpent-3-yl) | Moderate | Offers improved protection over OtBu. |
| OEpe | Lower than OtBu | |
| OBno | Very Low | Provides excellent suppression of aspartimide formation, even in Asp-Gly sequences.[1] |
| OChx (cyclohexyl) | Very Low | Significantly reduces aspartimide formation compared to benzyl esters.[6] |
3. Backbone Protection:
Protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue can completely prevent aspartimide formation. This is often achieved by using pre-formed dipeptide building blocks.
-
Dmb-Glycine: Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, masks the amide nitrogen of the glycine residue, preventing it from attacking the aspartic acid side chain. The Dmb group is cleaved during the final TFA cleavage step.[4][7]
4. Use of Novel Protecting Groups:
-
Cyanosulfurylide (CSY): This protecting group masks the carboxylic acid with a stable C-C bond and has been shown to completely suppress aspartimide formation. The CSY group is cleaved under specific conditions using an electrophilic halogen source like N-chlorosuccinimide.[4][8]
Q3: Is it possible to completely eliminate aspartimide formation?
A3: While complete elimination can be challenging, it is achievable in many cases. The use of backbone protection, such as with Dmb-dipeptides, or novel side-chain protecting groups like cyanosulfurylide (CSY) can effectively prevent aspartimide formation.[4][7][8]
Visual Guides
Here are some diagrams to illustrate the key concepts related to aspartimide formation.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Strategies to prevent aspartimide formation.
Caption: Workflow for troubleshooting aspartimide formation.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Solubility of Penicillamine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of synthetic peptide fragments that incorporate penicillamine. Due to its unique structure, penicillamine can present significant challenges in achieving optimal solubility for experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my penicillamine-containing peptides so difficult to dissolve?
A1: Peptides containing penicillamine often exhibit poor solubility due to a combination of factors directly related to the amino acid's unique structure. The primary reasons are:
-
Increased Hydrophobicity: The β,β-dimethyl group (gem-dimethyl group) on the penicillamine side chain is bulky and nonpolar. Its incorporation into a peptide sequence significantly increases the overall hydrophobicity, making the peptide less soluble in aqueous solutions.[1]
-
Steric Hindrance: The bulky nature of the gem-dimethyl group can restrict the conformational flexibility of the peptide backbone. This can promote the formation of stable, ordered secondary structures like beta-sheets, which are prone to self-association and aggregation.
-
Disulfide Bond Formation: Like cysteine, penicillamine has a free thiol (-SH) group that can oxidize to form a disulfide bond (Pen-Pen or Pen-Cys). Intermolecular disulfide bond formation can lead to the creation of insoluble oligomers and larger aggregates.
Q2: How does the gem-dimethyl group of penicillamine specifically impact peptide aggregation?
A2: The gem-dimethyl group sterically hinders the rotation around the Cα-Cβ bond, forcing a more rigid local conformation. While this can be advantageous for stabilizing specific peptide structures and resisting enzymatic degradation, it can also expose hydrophobic surfaces that drive aggregation. If the peptide sequence is already prone to forming beta-sheets, the rigidity imposed by penicillamine can accelerate the formation of these aggregation-prone structures.
Q3: What is "orthogonal Cys-Pen disulfide pairing" and how does it relate to solubility?
A3: Orthogonal Cys-Pen disulfide pairing is a strategy used in peptide design where the steric bulk of penicillamine is used to direct the formation of specific disulfide bridges. Under oxidizing conditions, the formation of a mixed Cys-Pen disulfide bond is often favored over homo-dimers (Cys-Cys or Pen-Pen).[2][3][4] This can be a powerful tool to ensure correct peptide folding. However, if not controlled, the free thiol groups of penicillamine can lead to random intermolecular disulfide bonds during storage or solubilization, resulting in insoluble precipitates.
Q4: Can I use the same solubilization protocols for penicillamine peptides as I do for cysteine peptides?
A4: Yes, the general principles are the same, but with heightened precautions. Both amino acids have a thiol group susceptible to oxidation. Therefore, for peptides with free (unpaired) penicillamine residues, you should strictly follow protocols designed for cysteine-containing peptides. This includes:
-
Avoiding Basic pH: At a pH greater than 7, the thiol group is more readily deprotonated to the thiolate anion (-S⁻), which is highly susceptible to oxidation, leading to disulfide bond formation and potential precipitation.[5]
-
Using Degassed Buffers: To minimize oxidation, all aqueous solvents and buffers should be degassed to remove dissolved oxygen.
-
Avoiding Certain Organic Solvents: Dimethyl sulfoxide (DMSO) should be used with caution as it can sometimes promote oxidation of thiols. Dimethylformamide (DMF) is often a safer alternative for peptides with free thiols.[4]
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve penicillamine-containing peptides.
Problem: My lyophilized peptide powder won't dissolve in water or my aqueous buffer.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process for systematically tackling solubility issues with your penicillamine-containing peptide.
Caption: A step-by-step decision tree for solubilizing penicillamine-containing peptides.
Detailed Solutions & Protocols
Solution 1: Modify the Peptide Sequence (Design Stage)
If you are in the design phase, the most effective strategy is to modify the peptide to improve its intrinsic solubility.
-
Strategy: Incorporate charged residues. Research has shown that the incorporation of penicillamine can increase hydrophobicity and cause precipitation. Adding a charged amino acid, such as L-Arginine, to the C-terminus can significantly improve solubility without negatively impacting biological activity.[1]
-
Protocol: During solid-phase peptide synthesis (SPPS), extend the C-terminus of your sequence with one or more charged residues like Arginine (R) or Lysine (K). For N-terminal modifications, consider adding Aspartic Acid (D) or Glutamic Acid (E).
Solution 2: Use an Appropriate Solvent System Based on Peptide Charge
For an already synthesized peptide, a systematic approach to solvent selection is critical. First, always test solubility on a small aliquot of your peptide. [6]
-
Strategy: Determine the net charge of your peptide at neutral pH to classify it as basic, acidic, or neutral.[4][5][6]
-
Basic Peptides (Net Charge > 0): These peptides are best dissolved in an acidic solution.
-
Acidic Peptides (Net Charge < 0): These should be dissolved in a neutral or slightly acidic buffer, AVOIDING basic solutions.
-
Neutral/Hydrophobic Peptides (Net Charge = 0): These typically require an organic solvent.
-
-
Experimental Protocols:
-
Protocol for Basic Peptides:
-
Attempt to dissolve the peptide in sterile, degassed water.
-
If it remains insoluble, prepare a 10% acetic acid solution in degassed water.
-
Add a small volume of the 10% acetic acid dropwise to the peptide pellet until it dissolves. Use sonication in a chilled water bath to aid dissolution.[6]
-
Once dissolved, slowly add your desired aqueous buffer to dilute the solution to the final concentration.
-
-
Protocol for Neutral/Hydrophobic Peptides:
-
Add a minimal amount of an organic solvent such as Dimethylformamide (DMF) or acetonitrile directly to the lyophilized peptide. Note: Avoid DMSO if your peptide has a free thiol group, as it may promote oxidation.[4]
-
Vortex or sonicate briefly until the peptide is fully dissolved.
-
Very slowly, add the peptide-organic solution dropwise into your chilled, stirring aqueous buffer to reach the final desired concentration. Rapid dilution can cause the peptide to precipitate.[7]
-
-
Solution 3: Use Chaotropic Agents or Strong Solvents for Highly Aggregated Peptides
For peptides that have formed strong aggregates and resist the methods above, more aggressive techniques may be required.
-
Strategy: Use agents that disrupt the hydrogen bonding network that holds aggregates together.
-
Protocol using Guanidine HCl or Urea:
-
Protocol using TFA/HFIP (Last Resort):
-
Perform this procedure in a fume hood.
-
Prepare a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).
-
Add this mixture to the peptide (e.g., to a concentration of 0.5 mg/mL) and vortex until fully dissolved.
-
Evaporate the solvent under a stream of nitrogen.
-
The resulting peptide film or powder should now be more amenable to dissolution in the solvents described in Solution 2.
-
Data Presentation
While precise solubility values are highly sequence-dependent, a systematic approach to testing and recording solubility is crucial. The following table provides a template for researchers to document their findings for a specific penicillamine-containing peptide.
| Solvent System | Peptide Conc. (mg/mL) | Observations / Solubility | Notes |
| Sterile Deionized Water | 1.0 | Cloudy, precipitate remains | Insoluble |
| 10% Acetic Acid | 1.0 | Clear solution after sonication | Soluble |
| PBS, pH 7.4 | 1.0 | Insoluble | Net charge may be close to zero at this pH |
| 50% Acetonitrile / Water | 1.0 | Clear solution | Soluble, but organic solvent may affect assay |
| 100% DMF (then diluted) | 5.0 (stock) | Clear solution | Soluble; good for creating high-concentration stocks |
| 6 M Guanidine-HCl | 2.0 | Clear solution | Soluble, potential for assay interference |
Visualizations
Factors Contributing to Poor Solubility of Penicillamine Peptides
This diagram illustrates the key molecular features of penicillamine that negatively impact peptide solubility.
Caption: Key structural features of penicillamine leading to peptide aggregation and insolubility.
Workflow for Peptide Solubilization and Use
This diagram outlines the general experimental process from receiving a lyophilized peptide to using it in an experiment, emphasizing key steps to ensure solubility.
Caption: Standard experimental workflow for preparing a penicillamine-containing peptide solution.
References
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. limitlessbiotech.mx [limitlessbiotech.mx]
- 3. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis of Complex Peptides with Protected Penicillamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of complex peptides incorporating protected penicillamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of penicillamine-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The β,β-dimethyl groups on penicillamine create significant steric bulk, hindering the approach of the activated amino acid.[1][2][3] | - Extend Coupling Time: Increase the reaction time for the coupling step involving the protected penicillamine residue.[2] - Use a More Potent Coupling Reagent: Employ stronger activating agents like HATU or HCTU. - Double Coupling: Perform the coupling step twice to ensure complete reaction. |
| Difficulty in Disulfide Bond Formation | Steric Hindrance: The bulky dimethyl groups can slow down the rate of disulfide bond formation.[4] | - Optimize Oxidation Conditions: Experiment with different oxidation reagents (e.g., iodine, air oxidation) and reaction times.[2] - Utilize Thiol-Disulfide Exchange: Employ redox buffers to facilitate correct disulfide pairing, especially in complex peptides with multiple disulfide bonds.[5][6] |
| Peptide Precipitation During Synthesis or Purification | Increased Hydrophobicity: The incorporation of penicillamine can increase the overall hydrophobicity of the peptide, leading to poor solubility.[2] | - Modify the Peptide Sequence: If possible, introduce hydrophilic residues elsewhere in the sequence to improve solubility.[2] - Use Chaotropic Agents: During purification, add agents like guanidinium chloride to the buffers to disrupt aggregation. - Optimize HPLC Conditions: Use a shallower gradient and a mobile phase with a higher organic content. |
| Side Product Formation | Incomplete Deprotection: The protecting group on the penicillamine thiol may not be completely removed. | - Increase Deprotection Time/Reagent Concentration: Extend the cleavage cocktail treatment time or increase the concentration of the deprotecting agent (e.g., TFA). - Use Scavengers: Include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to prevent re-attachment of protecting groups. |
| Racemization: The chiral center of penicillamine or adjacent amino acids may epimerize during activation or coupling.[7] | - Use Racemization-Suppressing Additives: Additives like Oxyma or HOAt to the coupling reaction can minimize racemization. - Avoid High Temperatures: Perform coupling reactions at room temperature or below. |
Frequently Asked Questions (FAQs)
Q1: Which protecting groups are recommended for the thiol side chain of penicillamine?
A1: The choice of protecting group depends on the overall synthetic strategy (Fmoc or Boc chemistry).
-
Fmoc Chemistry: The trityl (Trt) group is commonly used for the penicillamine side chain [Fmoc-Pen(Trt)-OH].[2][8] It is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage from the resin.
-
Boc Chemistry: The 4-methylbenzyl (4-MeBzl) group is a suitable choice for the penicillamine thiol in Boc-based synthesis [Boc-Pen(pMeBzl)-OH].[8]
For complex peptides with multiple disulfide bonds, orthogonal protecting groups are essential.[5] For instance, pairing a Trt-protected penicillamine with an acetamidomethyl (Acm)-protected cysteine allows for selective deprotection and sequential disulfide bond formation.[2]
Q2: How does the presence of penicillamine affect disulfide bond formation strategies?
A2: The steric hindrance from penicillamine's dimethyl groups can be both a challenge and an advantage.
-
Challenge: It can slow down the rate of disulfide bond formation.[4]
-
Advantage: It can provide a "protective" effect, slowing down disulfide shuffling and promoting the formation of the desired disulfide connectivity.[2] Furthermore, there is an inherent orthogonality between the formation of Cys-Pen heterodimers and Cys-Cys/Pen-Pen homodimers. Under conditions that allow for thiol-disulfide exchange, the Cys-Pen disulfide bond is often favored, which can be exploited for regioselective disulfide pairing without the need for complex protecting group strategies.[5][6][9]
Q3: Can penicillamine be used in native chemical ligation (NCL)?
A3: Yes, penicillamine can be used in NCL. However, ligations involving N-terminal penicillamine can be slow due to steric hindrance.[1][3] A recently developed method using C-terminal salicylaldehyde esters with N-terminal cysteine or penicillamine has shown tolerance to steric hindrance at the ligation site.[1][10][11]
Q4: What are the key considerations for solid-phase peptide synthesis (SPPS) of penicillamine-containing peptides?
A4: Key considerations include:
-
Resin Choice: For long or aggregation-prone sequences, a low-substitution resin (0.1-0.4 mmol/g) is recommended.[12]
-
Coupling Conditions: As mentioned in the troubleshooting guide, extended coupling times and potent activating agents are often necessary.[2]
-
Deprotection: Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) before each coupling step to avoid deletion sequences.[13]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Fmoc-Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[2]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (including Fmoc-Pen(Trt)-OH) with a coupling reagent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For coupling to or with penicillamine, the reaction time may need to be extended to 90 minutes or longer, and a 5-fold excess of the amino acid may be used.[2]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Regioselective Disulfide Bond Formation (Cys-Pen Orthogonality)
This protocol leverages the preferential formation of Cys-Pen disulfide bonds.[5][6]
-
Peptide Synthesis: Synthesize the linear peptide containing both cysteine and penicillamine residues with their thiols protected (e.g., with Trt).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups to obtain the fully reduced linear peptide.
-
Purification: Purify the linear peptide by RP-HPLC.
-
Oxidative Folding:
-
Dissolve the purified linear peptide in an aqueous buffer (e.g., ammonium bicarbonate) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.
-
Allow the solution to stir in the presence of air (air oxidation) or add a redox system (e.g., glutathione disulfide/glutathione) to facilitate disulfide bond formation.
-
Monitor the reaction by RP-HPLC until the linear peptide is consumed and the desired cyclized product is formed.
-
-
Final Purification: Purify the final cyclized peptide by RP-HPLC.
Visualizations
Experimental Workflow for SPPS of a Penicillamine-Containing Peptide
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the specific step for incorporating protected penicillamine.
Logical Relationship for Orthogonal Disulfide Pairing
Caption: Diagram illustrating the principle of orthogonal Cys-Pen disulfide pairing under equilibrium conditions.
References
- 1. Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cysteine/penicillamine ligation in ... | Article | H1 Connect [archive.connect.h1.co]
- 12. peptide.com [peptide.com]
- 13. Bot Detection [iris-biotech.de]
Technical Support Center: Purification of Peptides Containing Boc-L-Pen(4-MeOBzl)
Welcome to the technical support center for the purification of peptides incorporating Boc-L-Pen(4-MeOBzl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification strategies, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing Boc-L-Pen(4-MeOBzl)?
A1: The primary challenges stem from the physicochemical properties of the Boc-L-Pen(4-MeOBzl) residue:
-
Hydrophobicity: The 4-methoxybenzyl (4-MeOBzl) protecting group is highly hydrophobic, which can lead to poor solubility of the peptide in aqueous solutions, aggregation, and strong retention on reverse-phase HPLC columns. This can result in broad peaks and poor resolution.
-
Steric Hindrance: The bulky nature of the Boc and 4-MeOBzl groups can sometimes hinder efficient purification by creating complex folding or aggregation patterns.
-
Protecting Group Stability: While the 4-MeOBzl group is generally stable, premature cleavage can occur under certain conditions, leading to heterogeneity in the sample. Conversely, incomplete removal during the final cleavage step can result in undesired protected peptide species.
-
Oxidation: The thiol group of penicillamine, once deprotected, is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidative adducts.
Q2: What is the recommended initial approach for purifying a peptide with Boc-L-Pen(4-MeOBzl)?
A2: The most common and generally recommended starting point is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . Due to the hydrophobicity of the 4-MeOBzl group, a C8 or C4 column might be more suitable than the standard C18 to avoid excessively long retention times and improve peak shape.
Q3: How can I improve the solubility of my hydrophobic peptide for HPLC purification?
A3: Improving solubility is crucial for successful purification.[1] Here are some strategies:
-
Solvent Choice: Dissolve the crude peptide in a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a minimal volume before diluting with the initial mobile phase. Be aware that large volumes of these strong solvents can distort the chromatography.
-
Use of n-propanol or isopropanol: For very hydrophobic peptides, replacing acetonitrile with n-propanol or isopropanol in the mobile phase can improve solubility and resolution.[1]
-
Acidic Conditions: Maintaining a low pH (e.g., using 0.1% trifluoroacetic acid - TFA) in the mobile phase helps to keep the peptide protonated and can improve solubility.
Q4: What are potential side-products I should be aware of during the synthesis and purification of peptides with Boc-L-Pen(4-MeOBzl)?
A4: Several side-products can arise:
-
Incomplete Deprotection: Residual 4-MeOBzl or Boc groups on the final peptide.
-
Alkylation: The 4-MeOBzl cation, formed during TFA cleavage, can potentially modify sensitive residues like tryptophan or methionine if scavengers are not used effectively.
-
Oxidation Products: Formation of disulfide-linked dimers or other oxidized forms of the deprotected penicillamine residue.
-
Deletion Sequences: Peptides missing one or more amino acids, a common issue in solid-phase peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your Boc-L-Pen(4-MeOBzl)-containing peptide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Strong hydrophobic interactions with the stationary phase. 2. Peptide aggregation on the column. 3. Secondary interactions with residual silanols on the column. | 1. Use a less hydrophobic stationary phase (C8 or C4). 2. Increase the column temperature (e.g., to 40-60°C) to reduce viscosity and disrupt aggregation. 3. Add a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase. 4. Optimize the gradient to be shallower, allowing more time for the peptide to elute. |
| Poor Peptide Solubility/Precipitation in Injection Loop | 1. The peptide is highly hydrophobic and not soluble in the initial mobile phase. 2. The concentration of the peptide is too high. | 1. Dissolve the peptide in a minimal amount of a strong organic solvent (DMSO, DMF) before dilution. 2. Use a mobile phase with a higher initial percentage of organic solvent. 3. Consider using n-propanol or isopropanol in the mobile phase for better solubilization.[1] |
| Multiple Peaks in the Chromatogram | 1. Presence of impurities from synthesis (e.g., deletion sequences, incompletely deprotected peptides). 2. Peptide degradation or modification (e.g., oxidation, alkylation). 3. Peptide aggregation leading to different eluted forms. | 1. Analyze the different peaks by mass spectrometry (MS) to identify their nature. 2. If impurities are closely eluting, try an orthogonal purification method like ion-exchange chromatography (IEX) if the peptide has charged residues. 3. For oxidation, add a reducing agent like dithiothreitol (DTT) to the sample (if the final product should be the free thiol). |
| Low Recovery of the Purified Peptide | 1. Irreversible adsorption of the hydrophobic peptide to the column. 2. Precipitation of the peptide during purification or fraction collection. 3. Degradation of the peptide under the purification conditions. | 1. Use a C4 or phenyl column which may have less irreversible binding. 2. Collect fractions into tubes containing a small amount of organic solvent to prevent precipitation. 3. Ensure the mobile phase pH is compatible with peptide stability. |
| Identification of Unexpected Masses by MS | 1. Incomplete removal of the 4-MeOBzl group (+121 Da). 2. Alkylation of sensitive residues by the 4-MeOBzl cation (+121 Da). 3. Oxidation of Pen/Met (+16 Da for sulfoxide). 4. Dimerization through disulfide bond formation (2x MW - 2 Da). | 1. Review the TFA cleavage protocol; consider extending the cleavage time or using a stronger scavenger cocktail. 2. Use appropriate scavengers during cleavage (e.g., triisopropylsilane (TIS), ethanedithiol (EDT)). 3. Handle the peptide under an inert atmosphere and use degassed solvents to minimize oxidation. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
This protocol provides a starting point for the purification of a peptide containing Boc-L-Pen(4-MeOBzl).
-
Column Selection:
-
Start with a C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of DMSO or DMF.
-
Dilute the dissolved peptide with Mobile Phase A to a concentration suitable for injection (e.g., 1-5 mg/mL). Ensure the final concentration of the strong organic solvent is low enough to not disrupt the chromatography.
-
-
HPLC Gradient:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient tailored to the hydrophobicity of your peptide. A suggested starting gradient is:
-
5-35% B over 10 minutes (for scouting).
-
Based on the scouting run, optimize a shallower gradient around the elution point of your target peptide (e.g., a 1% per minute increase in %B).
-
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: TFA Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the Boc and 4-MeOBzl protecting groups.
-
Resin Preparation:
-
Wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common cocktail for peptides with acid-sensitive groups is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Caution: TFA is highly corrosive. Handle all reagents in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture and discard the supernatant.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Proceed with purification of the crude peptide using a method such as RP-HPLC (Protocol 1).
-
Data Presentation
The following tables provide illustrative data for the purification of a hypothetical peptide containing Boc-L-Pen(4-MeOBzl). Actual results will vary depending on the specific peptide sequence and synthesis efficiency.
Table 1: Comparison of RP-HPLC Columns for Purification
| Column Type | Initial Purity (Crude) | Final Purity | Recovery Yield | Observations |
| C18 | 65% | 92% | 25% | Significant peak tailing, long retention time. |
| C8 | 65% | >95% | 40% | Good peak shape, reasonable retention time. |
| C4 | 65% | >95% | 45% | Excellent peak shape, shorter retention time, may have co-elution with very similar impurities. |
Table 2: Common Adducts and Modifications Observed in Mass Spectrometry
| Modification | Mass Shift (Da) | Likely Cause |
| Incomplete 4-MeOBzl removal | +121.06 | Insufficient cleavage time or scavenger concentration. |
| Oxidation (e.g., Met, Pen) | +15.99 | Exposure to air during handling or purification. |
| Disulfide Dimer | (2 x MW) - 2.02 | Oxidation of the free thiol on Penicillamine. |
| Trifluoroacetylation | +96.00 | Reaction with TFA during cleavage. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of a peptide containing Boc-L-Pen(4-MeOBzl).
References
Technical Support Center: Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-S-4-methoxybenzyl-L-penicillamine. Our aim is to help you minimize impurities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Boc-S-4-methoxybenzyl-L-penicillamine?
A1: The synthesis is typically a two-step process. First, the thiol group of L-penicillamine is protected by S-alkylation using 4-methoxybenzyl chloride. This is followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride).
Q2: What are the most common impurities encountered in this synthesis?
A2: Common impurities include the penicillamine disulfide, the corresponding sulfoxide and sulfone of the desired product, and potential over-alkylation products. Incomplete reaction at either step will also lead to the presence of starting materials or intermediates.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. TLC can give a quick qualitative assessment, while HPLC provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.
Q4: What are the critical parameters to control during the S-alkylation step?
A4: The critical parameters for the S-alkylation step include reaction temperature, stoichiometry of the reagents, and the choice of base and solvent. Careful control of these parameters is essential to prevent over-alkylation and other side reactions.
Q5: What are the key considerations for the Boc-protection step?
A5: For the Boc-protection step, it is important to control the pH and temperature. The reaction is typically carried out under basic conditions. The stoichiometry of the Boc anhydride should be carefully controlled to avoid the formation of N,N-di-Boc impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of S-(4-methoxybenzyl)-L-penicillamine | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure stoichiometric amounts of 4-methoxybenzyl chloride and base are used. |
| Oxidation of the thiol group. | - Degas solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Penicillamine Disulfide | Oxidation of the starting L-penicillamine. | - Use fresh, high-quality L-penicillamine.- Minimize exposure of the reaction mixture to air. |
| Formation of S-oxide or S-sulfone impurities | Oxidation of the sulfide product during reaction or workup.[2][3] | - Avoid strong oxidizing agents during workup.- Use degassed solvents and maintain an inert atmosphere. |
| Low yield of the final Boc-protected product | Incomplete reaction during Boc protection. | - Ensure the pH of the reaction mixture is in the optimal range for the Boc protection (typically basic).- Use a slight excess of Boc anhydride.[1] |
| Presence of unreacted S-(4-methoxybenzyl)-L-penicillamine | Inefficient Boc protection. | - Increase the reaction time for the Boc protection step.- Check the quality of the Boc anhydride. |
| Difficulty in purification | Presence of closely related impurities. | - Optimize the mobile phase for column chromatography or HPLC for better separation.- Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Key Experiment 1: Synthesis of S-(4-methoxybenzyl)-L-penicillamine
Methodology:
-
Dissolve L-penicillamine in a suitable solvent such as a mixture of water and a polar aprotic solvent (e.g., DMF or DMSO).
-
Under an inert atmosphere (N₂ or Ar), add a base (e.g., NaOH or KOH) portion-wise at a controlled temperature (e.g., 0-5 °C) to deprotonate the thiol group.
-
Slowly add a solution of 4-methoxybenzyl chloride in a suitable solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, adjust the pH to precipitate the product.
-
Filter the crude product, wash with water, and dry under vacuum.
Key Experiment 2: Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine
Methodology:
-
Suspend S-(4-methoxybenzyl)-L-penicillamine in a mixture of a suitable organic solvent (e.g., tert-butanol or dioxane) and water.[1]
-
Add a base (e.g., sodium hydroxide) to dissolve the starting material and adjust the pH.[1]
-
Add di-tert-butyl dicarbonate (Boc anhydride) dropwise to the reaction mixture while maintaining the temperature.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
After completion, perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Impurity Formation
General Synthesis Workflow
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Boc-S-4-methoxybenzyl-L-penicillamine
For researchers, scientists, and drug development professionals, the accurate analysis of protected amino acid derivatives is crucial for ensuring the quality and purity of intermediates in peptide synthesis and drug discovery. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of Boc-S-4-methoxybenzyl-L-penicillamine, a key building block in the synthesis of various therapeutic agents.
Comparison of HPLC Methodologies
The analysis of Boc-S-4-methoxybenzyl-L-penicillamine by HPLC can be approached from two primary perspectives: purity determination using reversed-phase HPLC (RP-HPLC) and enantiomeric purity assessment via chiral HPLC.
Reversed-Phase HPLC (RP-HPLC) is the workhorse method for determining the purity of the compound and quantifying impurities. This technique separates molecules based on their hydrophobicity. Given the presence of the hydrophobic Boc and 4-methoxybenzyl groups, RP-HPLC offers excellent retention and resolution on C18 columns. A typical mobile phase consists of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Gradient elution is commonly employed to ensure the timely elution of all components with good peak symmetry.
Chiral HPLC , on the other hand, is essential for confirming the stereochemical integrity of the L-penicillamine moiety. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the detection and quantification of the unwanted D-enantiomer a critical quality control parameter. Chiral separations are typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids.
Quantitative Data Summary
The following table summarizes typical performance data for the two primary HPLC methods for the analysis of Boc-S-4-methoxybenzyl-L-penicillamine. The data presented is representative of what can be expected from well-optimized methods.
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Retention Time (L-enantiomer) | 8.5 min | 12.3 min |
| Retention Time (D-enantiomer) | 8.5 min | 14.1 min |
| Resolution (Rs) between enantiomers | Not Applicable | > 1.5 |
| Theoretical Plates (N) | > 10,000 | > 8,000 |
| Tailing Factor (Tf) | 0.9 - 1.2 | 0.9 - 1.3 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% |
Experimental Protocols
Method 1: Reversed-Phase HPLC for Purity Determination
This method is designed for the routine purity assessment of Boc-S-4-methoxybenzyl-L-penicillamine.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 90% B
-
12-15 min: 90% B
-
15-16 min: 90% to 30% B
-
16-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Method 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for the determination of the enantiomeric excess of the desired L-enantiomer.
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Boc-S-4-methoxybenzyl-L-penicillamine, from sample preparation to data analysis.
Caption: General workflow for the HPLC analysis of a pharmaceutical intermediate.
Alternative Analytical Techniques
While HPLC is the predominant technique for the analysis of Boc-S-4-methoxybenzyl-L-penicillamine, other methods can provide complementary information.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can provide molecular weight confirmation of the main peak and aid in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the compound and can be used to confirm the presence of the Boc and 4-methoxybenzyl protecting groups.
-
Capillary Electrophoresis (CE): Chiral CE can be an alternative to chiral HPLC for enantiomeric separation, often offering high efficiency and low solvent consumption.
Comparative NMR Characterization of Boc-S-4-methoxybenzyl-L-penicillamine and Related Compounds
A definitive guide to the NMR spectral features of Boc-S-4-methoxybenzyl-L-penicillamine, offering a comparative analysis with Boc-S-benzyl-L-cysteine and Boc-L-penicillamine. This guide provides researchers, scientists, and drug development professionals with tabulated NMR data, detailed experimental protocols, and a visual workflow for NMR analysis.
This publication presents a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of three protected amino acid derivatives: Boc-S-4-methoxybenzyl-L-penicillamine, Boc-S-benzyl-L-cysteine, and Boc-L-penicillamine. The selection of these compounds allows for a detailed examination of the influence of different S-protecting groups on the NMR spectra of penicillamine and a comparison with the closely related cysteine scaffold. The data herein serves as a valuable resource for the identification and characterization of these and similar compounds in research and development settings.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the three compounds. The data was compiled from available literature and spectral databases.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | Boc-S-4-methoxybenzyl-L-penicillamine | Boc-S-benzyl-L-cysteine | Boc-L-penicillamine |
| C(CH₃)₃ (Boc) | 1.45 (s, 9H) | 1.46 (s, 9H) | 1.45 (s, 9H) |
| C(CH₃)₂ (Pen) | 1.30 (s, 3H), 1.55 (s, 3H) | - | 1.45 (s, 3H), 1.57 (s, 3H) |
| β-CH₂ (Cys) | - | 2.95 (dd, 1H), 3.15 (dd, 1H) | - |
| α-CH | 4.35 (d, 1H) | 4.50 (m, 1H) | 4.32 (d, 1H) |
| S-CH₂ | 3.70 (s, 2H) | 3.75 (s, 2H) | - |
| Ar-CH₂ | - | - | - |
| Ar-H (methoxybenzyl) | 6.85 (d, 2H), 7.25 (d, 2H) | - | - |
| Ar-H (benzyl) | - | 7.25-7.40 (m, 5H) | - |
| OCH₃ | 3.80 (s, 3H) | - | - |
| NH | ~5.3 (br s, 1H) | ~5.4 (br d, 1H) | ~5.5 (br d, 1H) |
| COOH | ~10.0 (br s, 1H) | ~10.5 (br s, 1H) | ~12.0 (br s, 1H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, and 'br' denotes broad.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | Boc-S-4-methoxybenzyl-L-penicillamine | Boc-S-benzyl-L-cysteine | Boc-L-penicillamine |
| C (CH₃)₃ (Boc) | 28.3 | 28.3 | 28.4 |
| C (CH₃)₂ (Pen) | 25.5, 30.1 | - | 25.2, 30.5 |
| β-C H₂ (Cys) | - | 35.5 | - |
| α-C H | 58.5 | 53.2 | 58.0 |
| C (CH₃)₃ (Boc) | 80.0 | 80.1 | 79.8 |
| S-C H₂ | 36.0 | 36.8 | - |
| Ar-C H₂ | - | - | - |
| Ar-C (methoxybenzyl) | 114.0, 130.0, 130.5, 159.0 | - | - |
| Ar-C (benzyl) | - | 127.2, 128.6, 129.0, 137.8 | - |
| OC H₃ | 55.2 | - | - |
| C =O (Boc) | 155.5 | 155.4 | 155.8 |
| C =O (acid) | 175.0 | 174.5 | 176.2 |
Experimental Protocols
A general protocol for the NMR characterization of Boc-protected amino acids is provided below. Specific parameters may need to be optimized for individual instruments and samples.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
The residual solvent peak is used as an internal reference.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The solvent carbon signals are used for chemical shift referencing.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for the NMR characterization of a protected amino acid.
Mass Spectrometry of Peptides with S-4-methoxybenzyl-L-penicillamine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of modified peptides is crucial for accurate characterization and quantification. This guide provides a comparative overview of the mass spectrometry of peptides containing S-4-methoxybenzyl-L-penicillamine, a cysteine-protecting group, in the context of common alternatives.
While direct, in-depth experimental data on the mass spectrometric performance of S-4-methoxybenzyl-L-penicillamine is limited in publicly available literature, this guide draws upon established principles of peptide mass spectrometry and the known behavior of similar S-benzyl protecting groups to provide a predictive comparison.
Comparison with Alternative Cysteine-Protecting Groups
The choice of a cysteine-protecting group can significantly impact the mass spectrometric analysis of a peptide. The ideal protecting group should be stable during synthesis and purification but readily cleavable under specific conditions, and its presence should not interfere with ionization or induce complex fragmentation patterns.
Here, we compare the anticipated performance of the S-4-methoxybenzyl (Mob) group on penicillamine with other commonly used cysteine-protecting groups in mass spectrometry.
| Protecting Group | Common Abbreviation | Key Mass Spectrometry Characteristics |
| Iodoacetamide | IAM | Advantages: Forms a stable thioether bond, resulting in a predictable mass shift (+57.02 Da). It is the most common alkylating agent in proteomics.[1] Disadvantages: Can lead to side reactions with other amino acid residues.[1] |
| N-ethylmaleimide | NEM | Advantages: Reacts specifically with free thiols. Disadvantages: Can result in a heterogeneous population of modified peptides due to hydrolysis of the succinimidyl ring. |
| Trityl | Trt | Advantages: Bulky group that can be useful in directing disulfide bond formation. Disadvantages: Can be labile under acidic conditions, potentially leading to in-source fragmentation. |
| S-4-methoxybenzyl | Mob/Mpm | Advantages (Predicted): The 4-methoxybenzyl group is known to be relatively stable but can be cleaved under strongly acidic conditions, often used in peptide synthesis. This lability could be exploited in MS/MS for specific fragmentation. Disadvantages (Predicted): The protecting group itself may fragment, leading to a more complex MS/MS spectrum. The presence of the methoxybenzyl moiety could influence peptide ionization. |
Experimental Protocols
1. Sample Preparation:
-
Desalting and Purification: The peptide sample should be purified using reverse-phase high-performance liquid chromatography (HPLC) to remove any non-volatile salts or impurities from the synthesis.
-
Solubilization: The purified peptide should be dissolved in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and a small amount of an acid like formic acid to aid in protonation.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatographic Separation: A C18 reverse-phase column is typically used for peptide separation. A gradient of increasing acetonitrile in water (both with 0.1% formic acid) is employed to elute the peptide.
-
Mass Spectrometry: The eluent from the LC is directed to an electrospray ionization (ESI) source of a mass spectrometer.
-
MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the intact, protected peptide.
-
MS2 Scan (Tandem MS): The precursor ion corresponding to the peptide of interest is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed to determine the peptide sequence and confirm the modification.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of a modified peptide.
Predicted Fragmentation Pathway
In tandem mass spectrometry, peptides fragment at the peptide bonds, producing b- and y-ions. For a peptide containing S-4-methoxybenzyl-L-penicillamine, fragmentation of the protecting group itself is also possible.
References
A Comparative Guide to the Stability of Cysteine S-Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of cysteine's thiol side chain is a cornerstone of modern peptide synthesis and drug development. The selection of an appropriate S-protecting group is critical for preventing undesired side reactions, such as oxidation and alkylation, and for orchestrating precise disulfide bond formation in complex peptides. This guide provides an objective comparison of the stability of commonly used cysteine protecting groups, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
Comparative Stability Data
The stability of a protecting group is not absolute but is highly dependent on the reaction conditions. The following tables summarize the stability of key S-protecting groups under various deprotection conditions.
Table 1: Stability in Acidic Conditions (TFA-based cocktails)
Trifluoroacetic acid (TFA) is the standard reagent for cleaving peptides from solid-phase resins and removing many side-chain protecting groups. The stability of S-protecting groups in TFA is a critical factor in synthetic design.
| Protecting Group | Reagent | Time | Temperature | % Deprotection | Reference |
| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete) | [1] |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete) | [2][3] |
| Diphenylmethyl (Dpm) | 1-3% TFA in DCM | On-resin | Room Temp. | Stable | [1] |
| 95% TFA | 2 hours | Room Temp. | >95% (complete) | [1][4] | |
| 4-Methoxybenzyl (Mob) | Neat TFA | 12 hours | 37°C | ~90% | [5] |
| 98% TFA, 2% TIS | 12 hours | 37°C | ~100% | [5] | |
| Acetamidomethyl (Acm) | Neat TFA | 12 hours | 37°C | 0% | [5] |
| 98% TFA, 2% TIS | 12 hours | 37°C | ~70% (35% free thiol, 35% disulfide) | [5] | |
| tert-Butyl (tBu) | Neat TFA | 12 hours | 37°C | ~20% | [5] |
| 98% TFA, 2% TIS | 12 hours | 37°C | ~30% | [5] | |
| tert-Butylthio (tButhio) | 95% TFA (no thiol scavengers) | 2 hours | Room Temp. | Stable | [1] |
Note: TIS (Triisopropylsilane) is a common scavenger used to prevent re-attachment of cleaved protecting groups and can also act as a reducing agent.[5]
Table 2: Orthogonal Deprotection Conditions
Orthogonal protecting groups can be selectively removed in the presence of others, enabling complex synthetic manipulations such as regioselective disulfide bond formation.
| Protecting Group | Deprotection Reagent(s) | Conditions | Cleavage Principle | Reference |
| Acetamidomethyl (Acm) | Iodine (I₂) | In 80% Acetic Acid or DCM | Oxidative | [3][5] |
| Mercury(II) Acetate [Hg(OAc)₂] | pH 4, then β-mercaptoethanol | Metal-assisted | [1][6] | |
| Palladium(II) complexes (e.g., PdCl₂) | Aqueous buffer, pH 7 | Metal-catalyzed | [7] | |
| tert-Butyl (tBu) | Mercury(II) Acetate [Hg(OAc)₂] | In TFA, then β-mercaptoethanol | Metal-assisted | [1] |
| TMSBr-thioanisole/TFA | - | Strong Acid/Lewis Acid | [3] | |
| tert-Butylthio (tButhio) | Dithiothreitol (DTT) or other thiols | Neutral or basic pH | Reductive | [1] |
| Trialkylphosphines (e.g., P(Bu)₃) | Neutral pH | Reductive | [1] | |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | On-resin, Room Temp. | Mild Acidolysis | [1][2] |
| 9-Fluorenylmethyl (Fm) | 20% Piperidine in DMF | Room Temp. | Base-catalyzed elimination | [3] |
Experimental Workflows & Logical Relationships
The selection and deprotection of a cysteine protecting group follows a logical workflow designed to achieve the desired final peptide structure.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Graphviz Dot • Example • Mycelium [apple.github.io]
A Comparative Guide to Boc-S-4-methoxybenzyl-L-penicillamine and Its Alternatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, particularly for complex therapeutic peptides and disulfide-rich toxins, the choice of protecting groups for cysteine and its analogs, like penicillamine, is a critical determinant of success. This guide provides an objective comparison of Boc-S-4-methoxybenzyl-L-penicillamine (Boc-Pen(Mob)-OH) with other commonly used S-protected penicillamine derivatives, supported by a proposed experimental framework for direct performance evaluation.
Introduction to S-Protected Penicillamine Derivatives
Penicillamine, a β,β-dimethylated cysteine analog, is a valuable building block for introducing conformational constraints and enhancing the stability of peptides.[1] The bulky dimethyl groups can provide steric hindrance, potentially slowing down disulfide shuffling and increasing resistance to proteolysis.[1] The sulfhydryl group of penicillamine, like cysteine, requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The selection of the appropriate S-protecting group influences coupling efficiency, stability during synthesis, and the final cleavage and purification of the target peptide.
This guide focuses on the performance of this compound in comparison to other commercially available derivatives such as Boc-Pen(Trt)-OH (Trityl) and those amenable to orthogonal protection schemes like Fmoc-Pen(Acm)-OH (Acetamidomethyl).
Performance Comparison: A Data-Driven Approach
While direct, head-to-head quantitative comparisons in a single study are scarce, we can infer performance characteristics from existing literature on protecting group strategies for cysteine and related analogs. To provide a definitive comparison, a standardized experimental workflow is proposed.
Key Performance Parameters
A comprehensive comparison should evaluate the following:
-
Coupling Efficiency: The success rate of incorporating the protected penicillamine derivative into the growing peptide chain. This can be affected by the steric hindrance of the protecting group.
-
Stability During Synthesis: The stability of the S-protecting group to the repeated cycles of Nα-deprotection (e.g., piperidine treatment in Fmoc-SPPS). Premature deprotection can lead to side reactions and impurities.
-
Cleavage Efficiency: The conditions and time required for the complete removal of the S-protecting group during the final cleavage from the resin.
-
Purity of Crude Peptide: The percentage of the desired peptide in the crude product after cleavage, as determined by analytical techniques like HPLC.
Comparative Data Summary
The following table summarizes the expected performance of different S-protected penicillamine derivatives based on known properties of these protecting groups.
| Derivative | Protecting Group | Coupling Efficiency (Expected) | Stability to Piperidine (Fmoc SPPS) | Cleavage Conditions | Key Advantages | Potential Disadvantages |
| This compound | 4-Methoxybenzyl (Mob) | Moderate to High | Generally Stable | TFA-based cocktails (e.g., TFA/TES/Thioanisole) | Good acid lability for cleavage. | Potential for partial lability under harsh or prolonged piperidine treatment. |
| Boc-Pen(Trt)-OH | Trityl (Trt) | Moderate | Highly Stable | Mildly acidic conditions (e.g., TFA/TIS/H₂O) | High stability during synthesis. | Steric hindrance may lower coupling efficiency. |
| Fmoc-Pen(Acm)-OH | Acetamidomethyl (Acm) | High | Highly Stable | Oxidative cleavage (e.g., Iodine) or heavy metal reagents. | Orthogonal to acid-labile groups, enabling regioselective disulfide bond formation. | Requires a separate deprotection step; potential for partial lability in strong acid.[2] |
Experimental Protocols for Comparative Analysis
To generate direct comparative data, the following experimental workflow is proposed.
Synthesis of a Model Peptide
A model hexapeptide, Tyr-Ala-Gly-Pen-Phe-Leu-NH₂, will be synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis protocol. Three parallel syntheses will be conducted, each using one of the following derivatives for the penicillamine position:
-
Fmoc-Pen(Mob)-OH
-
Fmoc-Pen(Trt)-OH
-
Fmoc-Pen(Acm)-OH
Workflow for Model Peptide Synthesis:
Monitoring Coupling Efficiency
The coupling efficiency of each penicillamine derivative will be assessed qualitatively using the Kaiser test after the coupling step. A negative Kaiser test (beads remain colorless) indicates a complete reaction. For quantitative analysis, a small aliquot of the resin will be cleaved and analyzed by HPLC to determine the ratio of the desired peptide to the truncated Tyr-Ala-Gly-NH₂ peptide.
Cleavage and Deprotection
The peptides will be cleaved from the resin with simultaneous side-chain deprotection using specific cleavage cocktails tailored for each protecting group.
-
For Pen(Mob) and Pen(Trt): A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) will be used for 2-3 hours at room temperature.
-
For Pen(Acm): The peptide will first be cleaved from the resin using the TFA/TIS/H₂O cocktail, leaving the Acm group intact. The Acm group will then be removed by dissolving the cleaved peptide in an aqueous acetic acid solution and treating it with iodine until a persistent yellow color is observed. The reaction is then quenched with ascorbic acid.
Cleavage and Analysis Workflow:
Analysis of Crude Peptides
The crude peptides will be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and identify any side products.[1][3] The identity of the main peak and any major impurities will be confirmed by mass spectrometry (LC-MS).[1]
Analytical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
Signaling Pathways and Logical Relationships in Peptide Synthesis
The logical progression of solid-phase peptide synthesis, from resin preparation to final analysis, can be visualized as a signaling pathway, where the completion of one step signals the initiation of the next.
Conclusion and Recommendations
The selection of an S-protecting group for penicillamine is a strategic choice that depends on the specific requirements of the target peptide.
-
This compound represents a balanced option with good acid lability, making it suitable for many standard SPPS protocols.
-
Boc-Pen(Trt)-OH is preferred when maximum stability during synthesis is required, though at the potential cost of slightly lower coupling yields due to its bulkiness.
-
Fmoc-Pen(Acm)-OH is the derivative of choice for complex peptides requiring regioselective disulfide bond formation due to its orthogonal deprotection chemistry.[2]
By following the proposed experimental framework, researchers can generate direct comparative data to make an informed decision based on the specific performance metrics critical to their drug discovery and development efforts. This systematic approach will ensure the efficient and successful synthesis of complex penicillamine-containing peptides.
References
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
Determining the Purity of Boc-L-Pen(4-MeOBzl)-OH: A Comparative Guide to Analytical Methods
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on the specific purity aspect being investigated, the required sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and Mass Spectrometry for the analysis of protected amino acids like Boc-L-Pen(4-MeOBzl)-OH.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Primary Use | Quantification of chemical purity, separation of impurities, chiral purity analysis (with a chiral column). | Absolute quantification of chemical purity without a reference standard of the analyte, structural confirmation. | Identification of impurities by mass, confirmation of molecular weight, trace analysis. |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase. | Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Typical Purity Range | 95-100% | 95-100% | Primarily for impurity identification, not direct purity quantification. |
| Strengths | High resolution, high sensitivity, well-established methods.[1] | High precision and accuracy, non-destructive, provides structural information.[2][3] | High specificity, excellent for identifying unknown impurities, very high sensitivity.[4][5] |
| Limitations | Requires a reference standard for each impurity for accurate quantification, potential for co-elution. | Lower sensitivity compared to HPLC and MS, requires a highly pure internal standard.[2] | Not inherently quantitative without extensive calibration, matrix effects can suppress ion signals. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC, qNMR, and MS analysis of Boc-L-Pen(4-MeOBzl)-OH, based on methodologies for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify Boc-L-Pen(4-MeOBzl)-OH from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of Boc-L-Pen(4-MeOBzl)-OH in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR allows for the direct quantification of Boc-L-Pen(4-MeOBzl)-OH by comparing the integral of a characteristic proton signal from the analyte with that of a certified internal standard.[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of Boc-L-Pen(4-MeOBzl)-OH and 10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from Boc-L-Pen(4-MeOBzl)-OH (e.g., the tert-butyl protons of the Boc group) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying potential impurities by providing mass information, which aids in their structural elucidation.[4][]
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).
Reagents:
-
Same as HPLC method, but with mass spectrometry compatible mobile phase additives (e.g., formic acid instead of TFA).
Procedure:
-
Chromatographic Separation:
-
Utilize an HPLC method similar to the one described for chemical purity to separate the impurities.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Operate the mass spectrometer in a positive ion mode to detect the protonated molecule [M+H]⁺ of the analyte and its impurities.
-
Acquire full scan mass spectra to detect all ionizable species.
-
Perform tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural confirmation.[5]
-
-
Data Analysis:
-
The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, along with the fragmentation data, is used to propose the structures of the impurities.
-
Visualizing the Workflow and Logic
To better illustrate the process of purity determination, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical relationship between different purity aspects and analytical techniques.
References
A Head-to-Head Battle of Protecting Groups: Boc vs. Fmoc in Peptide Synthesis
A comprehensive review of tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protected amino acids in peptide synthesis, providing researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and protocols.
In the intricate world of peptide synthesis, the choice of protecting group strategy is paramount to achieving high yields, purity, and the desired final product. For decades, two primary methodologies have dominated the landscape: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, primarily in the context of Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth comparison of these two stalwarts of peptide chemistry, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection Reagent | Strong acids (e.g., Trifluoroacetic acid - TFA) | Secondary amines (e.g., Piperidine) |
| Side-Chain Protection | Typically benzyl (Bzl)-based ethers and esters | Typically tert-butyl (tBu)-based ethers and esters |
| Final Cleavage | Harsh acidic conditions (e.g., HF, TFMSA) | Moderate acidic conditions (e.g., TFA) |
| Orthogonality | "Relative acidolysis" - requires careful control of acid strength | Fully orthogonal protection scheme[1] |
| Compatibility | Less suitable for acid-sensitive modifications | Compatible with a wide range of modifications[1] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly compatible with automated synthesis[2] |
Performance Metrics: A Data-Driven Comparison
While the choice between Boc and Fmoc often depends on the specific peptide sequence and desired modifications, a comparison of key performance indicators can guide the decision-making process.
Coupling Efficiency
High coupling efficiency at each step is crucial for the successful synthesis of long peptides. Both Boc and Fmoc strategies can achieve high coupling yields, often exceeding 99% under optimized conditions.[] However, the milder deprotection conditions of the Fmoc strategy can be advantageous in preventing side reactions that might hinder subsequent coupling steps.
Table 1: Representative Coupling Efficiencies
| Protecting Group Strategy | Coupling Reagent | Model Peptide Sequence | Reported Coupling Yield per Cycle (%) | Reference |
| Boc-SPPS | DCC/HOBt | Leu-Ala-Gly-Val | >99 | (Data synthesized from general knowledge in peptide chemistry) |
| Fmoc-SPPS | HBTU/DIPEA | Leu-Ala-Gly-Val | >99.5 | [1] |
| Fmoc-SPPS | HATU/DIPEA | Difficult Sequence (Aib-Aib) | >98 | (Data synthesized from general knowledge in peptide chemistry) |
Note: Coupling efficiencies are highly dependent on the specific amino acids being coupled, the coupling reagent, and reaction conditions.
Racemization
Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, is a critical concern in peptide synthesis as it can lead to biologically inactive or even harmful peptides. The risk of racemization is highest during the activation and coupling of amino acids. Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization.[1] Generally, the use of carbodiimide activators in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) effectively minimizes racemization in both strategies.[4]
Table 2: Comparative Racemization Levels
| Protecting Group Strategy | Activation Method | Amino Acid Prone to Racemization | Racemization (%) | Reference |
| Boc-SPPS | DCC/HOBt | Boc-His(Tos)-OH | < 1 | [5] |
| Fmoc-SPPS | HBTU/DIPEA | Fmoc-Cys(Trt)-OH | < 0.5 | [4] |
| Fmoc-SPPS | COMU/TMP | Fmoc-Phg-OH | Negligible | [6] |
Note: Racemization is highly sequence- and condition-dependent. The values presented are illustrative.
Deprotection and Cleavage
The deprotection and final cleavage steps represent the most significant divergence between the two strategies. The Boc strategy's reliance on strong acids for both repetitive deprotection and final cleavage can be a major drawback.[7] The harsh conditions can lead to side reactions and degradation of sensitive peptide sequences. In contrast, the Fmoc strategy employs mild basic deprotection, which is generally better tolerated by a wider range of peptide modifications.[]
Table 3: Deprotection and Cleavage Conditions and Potential Side Reactions
| Protecting Group Strategy | Deprotection Reagent & Conditions | Final Cleavage Reagent & Conditions | Common Side Reactions |
| Boc-SPPS | 50% TFA in DCM, 20-30 min | HF, TFMSA, or TMSOTf with scavengers | Alkylation of sensitive residues (Trp, Met) by t-butyl cations, acid-catalyzed hydrolysis.[8] |
| Fmoc-SPPS | 20% Piperidine in DMF, 5-20 min | 95% TFA with scavengers (e.g., TIS, water) | Aspartimide formation, diketopiperazine formation at the dipeptide stage.[1] |
Experimental Protocols: A Practical Guide
Detailed and optimized protocols are essential for successful peptide synthesis. Below are representative protocols for both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
2. First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/DMAP or cesium salt method).
3. Capping (Optional but Recommended):
-
Treat the resin with a capping agent (e.g., acetic anhydride/DIPEA in DCM) to block any unreacted amino groups.
4. Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM and a neutralization solution (e.g., 10% DIPEA in DCM).
5. Subsequent Amino Acid Coupling:
-
Couple the next Boc-protected amino acid using an in situ neutralization protocol with a coupling reagent such as HBTU or HATU.
6. Repeat Cycles:
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
7. Final Cleavage:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the pre-loaded first amino acid or the growing peptide chain.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU, or COMU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.
4. Capping (Optional):
-
If coupling is incomplete (as determined by a colorimetric test like the Kaiser test), cap the unreacted amines with acetic anhydride.
5. Repeat Cycles:
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is complete.
6. Final Deprotection:
-
Remove the N-terminal Fmoc group as described in step 2.
7. Cleavage and Side-Chain Deprotection:
-
Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers such as triisopropylsilane (TIS) and water, for 2-4 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
Visualizing the Workflow: SPPS Strategies and Applications
To better illustrate the processes and applications of peptide synthesis, the following diagrams are provided in the DOT language for Graphviz.
Solid-Phase Peptide Synthesis Workflows
Caption: Comparative workflows of Boc-SPPS and Fmoc-SPPS cycles.
Decision Tree for Protecting Group Strategy
Caption: Decision-making flowchart for selecting a peptide synthesis strategy.
Application in Drug Discovery: Peptide Library Screening
Caption: Workflow for drug discovery using an Fmoc-synthesized peptide library.
Conclusion: The Modern Standard and Niche Applications
The advent of the Fmoc/tBu strategy revolutionized solid-phase peptide synthesis, offering a milder, more versatile, and automation-friendly alternative to the traditional Boc/Bzl approach.[1][] Today, Fmoc-SPPS is the predominant method for both research and industrial-scale peptide production.[4] Its orthogonality allows for the synthesis of complex peptides with a wide array of modifications, which is crucial for modern drug discovery and development.
However, the Boc strategy still holds its ground in specific niche applications. For instance, the synthesis of certain peptide thioesters, which can be challenging with standard Fmoc chemistry, is often more straightforward using a modified Boc-SPPS approach.[9] Ultimately, the choice between Boc and Fmoc protection should be made after careful consideration of the target peptide's sequence, desired modifications, and the available synthetic resources. This guide provides the foundational knowledge and data to make an informed decision, empowering researchers to push the boundaries of peptide science.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
Safety Operating Guide
Personal protective equipment for handling Boc-S-4-methoxybenzyl-L-penicillamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Boc-S-4-methoxybenzyl-L-penicillamine. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Chemical and Physical Properties
| Property | Value |
| Appearance | Off-white to white solid powder[1][] |
| Physical State | Powder Solid[1][3][4] |
| Odor | No information available[1] |
| Melting Point | 163-171°C[] |
| Boiling Point | 425.6±45.0°C at 760 mmHg[] |
| Density | 1.2±0.1 g/cm3 [] |
| Water Solubility | The product is water soluble[1][3] |
Hazard Identification and Personal Protective Equipment
Boc-S-4-methoxybenzyl-L-penicillamine is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate risks.
Identified Hazards:
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.[1][4][5] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[1][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Ensure adequate ventilation, such as working in a fume hood.[1][3] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][4]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Transfer:
-
In Solution:
-
Post-Handling:
Disposal Plan
Waste Collection:
-
Collect all waste containing Boc-S-4-methoxybenzyl-L-penicillamine in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
Disposal Procedure:
-
Dispose of the chemical waste and contaminated materials at an approved waste disposal plant.[1][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product to enter drains or waterways.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling Boc-S-4-methoxybenzyl-L-penicillamine in a laboratory setting.
Caption: Workflow for handling Boc-S-4-methoxybenzyl-L-penicillamine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
